3-Hexylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hexylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDHSLKLLTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472146 | |
| Record name | 3-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222554-28-1 | |
| Record name | 3-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hexylthiophene 2 Carbaldehyde
Flow Synthesis Techniques for Scalable Production
The demand for larger quantities of organic electronic materials has driven the development of scalable synthetic methods. nih.gov Continuous-flow synthesis has emerged as a powerful technique for the production of thiophene-based compounds and their polymers, offering advantages over traditional batch reactions, such as improved control over reaction parameters and straightforward scale-up. newcastle.edu.aunih.gov
While specific literature on the direct flow synthesis of 3-Hexylthiophene-2-carbaldehyde is emerging, the principles have been demonstrated for related processes. For example, the synthesis of poly(3-hexylthiophene) (P3HT), a polymer derived from 3-hexylthiophene (B156222), has been successfully achieved in a bench-top continuous-flow reactor. nih.govbeilstein-journals.org This process often involves the in-situ formation of a thiophene (B33073) Grignard monomer, which is then polymerized. beilstein-journals.org Similarly, the bromination of 3-hexylthiophene to produce the key intermediate 2,5-dibromo-3-hexylthiophene (B54134) has been successfully transitioned from batch to low-pressure flow synthesis techniques. newcastle.edu.au Furthermore, flow reactors have been effectively used for the carboxylation of Grignard reagents using carbon dioxide, demonstrating the feasibility of introducing functional groups in a continuous manner. durham.ac.uk These advancements suggest a strong potential for adapting flow chemistry to the direct and scalable synthesis of this compound.
Controlled Functionalization at Specific Positions
The ability to introduce functional groups at specific positions of the thiophene ring is critical for tuning the properties of the final materials. In the context of synthesizing this compound, this control is paramount.
As discussed in the established synthetic pathways, the Vilsmeier-Haack reaction inherently directs formylation to the most electron-rich position, which is the C2 position in 3-hexylthiophene. wikipedia.org Similarly, the bromination of 3-hexylthiophene with NBS at low temperatures selectively places the bromine atom at the C2 position due to its higher nucleophilicity. ethz.ch
More advanced strategies for controlled functionalization often rely on directed lithiation. For example, starting with thiophene, a series of successive direct lithiation and electrophilic quenching steps can be used to introduce substituents in a highly regioselective manner. mdpi.com This approach allows for the precise placement of different functional groups, which could be adapted for the synthesis of complex thiophene aldehydes.
Purification and Isolation Protocols
Chromatographic Techniques (e.g., Column Chromatography)
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. The process relies on the differential adsorption of compounds to a stationary phase (typically silica gel) as a mobile phase (the eluent or solvent) passes through it.
In the context of substituted thiophene aldehydes, flash column chromatography is a frequently utilized method. mdpi.com This technique employs pressure to drive the solvent through the column more quickly, leading to a rapid and efficient separation. For compounds structurally similar to this compound, such as other thiophene-based aldehydes, silica gel (230–400 mesh) is a common choice for the stationary phase. mdpi.com The choice of solvent system (mobile phase) is crucial for effective separation and is determined empirically. A typical procedure involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto the column. The polarity of the eluting solvent is then gradually increased to wash the separated compounds off the column.
Following a synthetic reaction to produce a thiophene carbaldehyde, the crude product is often concentrated and then subjected to column purification. mdpi.com For instance, in the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, after initial workup, the resulting liquid was purified via flash column chromatography using hexane as the eluent. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.
| Parameter | Description | Typical Application |
| Stationary Phase | A solid adsorbent material packed into a glass column. | Silica gel (230–400 mesh) is standard for purifying thiophene derivatives. mdpi.com |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A non-polar solvent like hexane is often used initially, with polarity gradually increased by adding solvents like ethyl acetate. |
| Technique | Flash chromatography (using pressure) is common for faster separation. | Used to separate the target aldehyde from reaction by-products and starting materials. mdpi.com |
| Monitoring | Thin-Layer Chromatography (TLC) is used to analyze the fractions collected from the column. | Allows for the identification and combination of pure product fractions. mdpi.com |
Solvent Extraction and Recrystallization Methodologies
Solvent extraction and recrystallization are powerful techniques for purifying solid organic compounds based on their solubility differences in various solvents.
Solvent Extraction is often used as an initial purification step (workup) after a chemical reaction is quenched. The reaction mixture is typically diluted with an organic solvent, and then washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For example, in syntheses involving thiophene derivatives, the organic layer containing the product is often washed sequentially with dilute acid (like 10% HCl), a basic solution (like NaHCO₃), and brine (a saturated NaCl solution). mdpi.com The final organic solution is then dried over an anhydrous salt, such as Na₂SO₄ or MgSO₄, to remove residual water before the solvent is evaporated. mdpi.comumich.edu
Recrystallization is a technique used to obtain high-purity solid compounds. mt.com The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. youtube.com As the saturated solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). mt.com
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound well at its boiling point but poorly at low temperatures, while impurities should either be insoluble at high temperatures or very soluble at low temperatures. mt.com For thiophene derivatives, solvent systems like toluene/ethanol (B145695) have been used effectively. mdpi.com The process may involve dissolving the crude product in the hot primary solvent and then inducing crystallization. youtube.com Sometimes, a two-solvent system is employed where the compound is dissolved in a "good" solvent, and a "poor" solvent (an antisolvent) in which the compound is insoluble is added dropwise to induce precipitation. youtube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mt.comyoutube.com
| Technique | Key Steps | Purpose |
| Solvent Extraction | 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate, Dichloromethane). mdpi.comumich.edu 2. Wash with aqueous solutions (e.g., HCl, NaHCO₃, brine). mdpi.com 3. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). mdpi.com 4. Concentrate the solution. | To perform initial cleanup by removing inorganic salts and water-soluble impurities post-reaction. |
| Recrystallization | 1. Dissolve the impure solid in a minimum amount of a suitable hot solvent. youtube.com 2. If necessary, perform a hot filtration to remove insoluble impurities. youtube.com 3. Allow the solution to cool slowly and undisturbed to form pure crystals. mt.com 4. Collect the crystals by vacuum filtration. youtube.com 5. Wash the crystals with a small amount of cold solvent. 6. Dry the purified crystals. | To achieve a high degree of purity for the final solid product by separating it from soluble impurities. |
Reactions Involving the Aldehyde Moiety
The aldehyde group in this compound is a key site for chemical modifications, enabling the introduction of various functionalities through condensation and functionalization reactions.
Condensation Reactions for Schiff Base Formation
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. orientjchem.orglatech.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. orientjchem.orgnih.gov These reactions are often catalyzed by an acid. orientjchem.org For instance, thiophene-2-carboxaldehyde can be condensed with aniline (B41778) and substituted anilines in an ethanol medium with a few drops of concentrated sulfuric acid to produce 2-thiophenylidine substituted anilines. orientjchem.org
The formation of Schiff bases is a versatile method for creating new molecular architectures. oncologyradiotherapy.com These compounds are significant in inorganic biochemistry and have been explored for various biological activities. oncologyradiotherapy.com The reaction between a carboxylic acid and an amine to form an amide is also a type of condensation reaction that is biologically significant. unizin.org
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| This compound | Primary Amine | Schiff Base (Imine) | Acid catalyst |
| Thiophene-2-carboxaldehyde | Aniline/Substituted Anilines | 2-Thiophenylidine substituted aniline | Concentrated H₂SO₄ in Ethanol |
| o-phenylenediamine | thiophene-2-carboxaldehyde | Schiff Base Ligands | Ethanol |
Carbonyl Group Functionalization (e.g., for grafting nanoparticles)
The aldehyde group provides a reactive handle for the functionalization of materials, including the grafting of molecules onto nanoparticles. nih.gov Thiophene derivatives containing aldehyde groups can be used to modify the surface of silica-coated iron oxide nanoparticles. nih.gov The process often involves the formation of a Schiff base as a linker between the thiophene derivative and amine groups present on the nanoparticle surface. nih.gov This functionalization can be used to create materials for applications such as the removal of heavy metal ions from water. nih.gov
In a similar vein, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. acs.orgresearchgate.net The aldehyde reactivity allows for cross-linking with molecules like ethylenediamine (B42938) and the grafting of fluorescent polyamine nanoparticles onto polymer films. acs.orgresearchgate.net This demonstrates the utility of the aldehyde group in creating advanced materials with tailored properties. acs.orgresearchgate.net Poly(3-hexylthiophene)s functionalized with N-heterocyclic carbenes have also been used to stabilize gold nanoparticles, showcasing the role of functionalized polymers in nanotechnology. nih.govnih.govresearchgate.net
Homologization Reactions (e.g., Seyferth-Gilbert homologization)
The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes or ketones into alkynes with one additional carbon atom. wikipedia.orgsynarchive.com This reaction utilizes a phosphonate (B1237965) ylide, typically generated from dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the Ohira-Bestmann reagent. wikipedia.orgorganic-chemistry.org The reaction proceeds through the attack of the phosphonate carbanion on the aldehyde's carbonyl group, leading to an oxaphosphetane intermediate. organic-chemistry.orgnrochemistry.com Subsequent elimination and rearrangement steps yield the terminal alkyne. wikipedia.orgorganic-chemistry.org
The Ohira-Bestmann modification of this reaction employs milder basic conditions, making it suitable for a wider range of substrates, including those that are base-sensitive. wikipedia.orgorganic-chemistry.org This method allows for the efficient synthesis of terminal alkynes from aldehydes in high yields. wikipedia.orgorganic-chemistry.org The synthesis of alkynes is a significant transformation in organic chemistry, as alkynes are versatile intermediates for further chemical modifications. libretexts.orgyoutube.commasterorganicchemistry.com
Reactions at the Thiophene Ring
The thiophene ring of this compound is also amenable to various chemical transformations, particularly carbon-carbon bond-forming reactions that allow for the extension of the conjugated system.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgyoutube.comyoutube.com This reaction is widely used to synthesize biaryl compounds, conjugated polymers, and other complex organic molecules. libretexts.orgnih.gov In the context of 3-hexylthiophene (B156222) derivatives, the Suzuki reaction can be employed to introduce aryl groups onto the thiophene ring. For example, 2,5-dibromo-3-hexylthiophene (B54134) can undergo double Suzuki cross-coupling reactions with various arylboronic acids to yield 2,5-diaryl-3-hexylthiophene derivatives. nih.gov Similarly, selective C-arylation of 2,5-dibromo-3-hexylthiophene can be achieved to produce 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov
The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity of the Suzuki coupling. nih.govnih.govnih.gov For instance, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a solvent like 1,4-dioxane (B91453) has been shown to be effective for these transformations. nih.gov
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(0) catalyst | - | 2,5-Biaryl-3-hexylthiophene derivatives nih.gov |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-bromo-3-hexylthiophene derivatives nih.gov |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 4-Arylthiophene-2-carbaldehydes mdpi.com |
Direct Arylation Reactions
Direct arylation is an increasingly important C-H activation strategy that allows for the formation of carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org This approach offers higher atom economy and can simplify synthetic routes. rsc.org
In the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT), direct arylation polymerization (DArP) has emerged as a valuable technique. rsc.orgnih.gov This method involves the palladium-catalyzed coupling of a monomer with C-H bonds, often in the presence of a base and a carboxylic acid additive. rsc.org A dual-catalytic system using both silver and palladium has been developed to achieve chain-growth kinetics and low dispersities in the synthesis of P3HT. nih.gov In this system, a silver-carboxylate acts as a C-H activating agent, while a palladium complex facilitates the C-C coupling. nih.gov The development of such methods opens new avenues for the synthesis of well-defined conjugated polymers with desirable electronic properties. nih.govmdpi.com
Electrophilic Aromatic Substitution Patterns
The reactivity of the thiophene ring in this compound towards electrophilic aromatic substitution is governed by the competing electronic effects of its two substituents: the activating alkyl group at position 3 and the deactivating carbaldehyde group at position 2.
The hexyl group (–C₆H₁₃) at the C3 position is an electron-donating group (EDG) through an inductive effect. Generally, such activating groups direct incoming electrophiles to the ortho and para positions. In the thiophene ring, this corresponds to positions C2, C4, and C5. Conversely, the carbaldehyde group (–CHO) at the C2 position is a moderately deactivating, electron-withdrawing group (EWG) due to both induction and resonance. Deactivating groups typically direct electrophiles to the meta position, which in this case would be position C4.
The net effect is a complex regioselectivity profile:
Position 5: This position is strongly activated by the C3-hexyl group (a para-like position) but is also deactivated by the C2-aldehyde group. In many 3-substituted thiophenes, the C5 position is highly susceptible to electrophilic attack.
Position 4: This position is activated by the C3-hexyl group (an ortho-like position) and is also the meta position relative to the deactivating C2-aldehyde group, making it a potential, though sterically hindered, site for substitution. researchgate.net
Position 2: This position is already substituted.
Studies on the Vilsmeier-Haack formylation of 3-alkylthiophenes show that the regioselectivity between the C2 and C5 positions can be controlled by the steric bulk of the reagents. researchgate.netresearchgate.net While specific electrophilic substitution studies on this compound are not extensively documented, predictions based on established principles suggest that substitution would preferentially occur at the C5 position, as it represents the most electronically activated site that is not directly adjacent to the bulky hexyl group. Bromination of poly(3-hexylthiophene) has been shown to occur at the C4 position, indicating its accessibility to certain electrophiles. berkeley.edu
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent Example | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | NBS / DMF | 5-Bromo-3-hexylthiophene-2-carbaldehyde | The C5 position is electronically activated by the C3-hexyl group. |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-hexylthiophene-2-carbaldehyde | Strong activation from the alkyl group directs the electrophile to the C5 position. |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5-Acyl-3-hexylthiophene-2-carbaldehyde | The reaction is directed to the most activated, sterically accessible position (C5). |
Formation of Complex Molecular Architectures
The aldehyde functional group of this compound is a key feature that allows this molecule to serve as a synthon for the construction of larger, electronically active systems through various condensation reactions.
Star-Shaped Oligothiophenes
Star-shaped molecules are a class of compounds where multiple linear "arms" are linked to a central core. researchgate.net The synthesis of star-shaped oligothiophenes often involves the coupling of thiophene-based arms to a multifunctional core. rsc.orgnih.gov this compound is an ideal precursor for the arms of these structures.
The aldehyde group can undergo condensation reactions, such as the Knoevenagel or Wittig reactions, with core molecules that possess multiple active methylene (B1212753) or phosphonium (B103445) ylide groups. For example, a core like 1,3,5-tris(cyanomethyl)benzene could react with three equivalents of this compound under Knoevenagel conditions to form a C₃-symmetric star-shaped molecule. The hexyl chains provide solubility, while the conjugated path from the thiophene ring through the newly formed double bond contributes to the electronic properties of the final molecule.
Table 2: Representative Condensation Reactions for Star-Shaped Architectures
| Reaction Name | Core Molecule Reactant | Arm Reactant | Product Linkage |
|---|---|---|---|
| Knoevenagel Condensation | Poly-functional active methylene compound (e.g., Tris(malononitrile)) | This compound | C=C(CN)₂ |
| Wittig Reaction | Poly-functional phosphonium ylide (e.g., Benzene-1,3,5-triyltris(methylene)tris(triphenylphosphonium) ylide) | this compound | C=C |
Conjugated Oligomers and Dendrimers
The reactivity of the aldehyde group also enables the formation of linear conjugated oligomers and hyperbranched dendrimers.
Conjugated Oligomers: Step-growth polymerization using this compound as a monomer can lead to conjugated oligomers. Reactions like the Wittig reaction libretexts.orgmasterorganicchemistry.comlibretexts.org or Knoevenagel condensation researchgate.net can be adapted for polymerization. For instance, a Wittig polycondensation could be performed by first converting the aldehyde to a phosphonium salt and then reacting it with a dialdehyde (B1249045) comonomer, or by reacting the aldehyde with a bis-ylide. A simpler method involves the acid-catalyzed self-condensation of the thiophene aldehyde, a method shown to be effective for polymerizing thiophene-2-carbaldehyde (B41791). journalskuwait.org This reaction proceeds via electrophilic addition at the aldehyde group, creating a polymer backbone. The resulting polymers can be further functionalized. acs.orgnih.gov
Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules built up in repeating "generations". researchgate.netresearchgate.netyoutube.com this compound can be incorporated into dendritic structures using either divergent or convergent synthesis strategies.
Convergent Synthesis: The aldehyde can be reacted with a molecule that has two or more protected functional groups. After the reaction, the protecting groups can be removed to reveal new reactive sites, forming a "dendron." These dendrons can then be attached to a multifunctional core.
Divergent Synthesis: A core molecule with multiple aldehyde groups could be reacted with a monomer containing a single reactive site and two protected reactive sites.
The aldehyde provides a reactive handle for these iterative synthetic steps, making this compound a valuable building block for creating precisely defined, nanometer-scale thiophene-based dendrimers. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Bromo-3-hexylthiophene-2-carbaldehyde |
| 5-Nitro-3-hexylthiophene-2-carbaldehyde |
| 5-Acyl-3-hexylthiophene-2-carbaldehyde |
| Poly(3-hexylthiophene) |
| Thiophene-2-carbaldehyde |
| 1,3,5-tris(cyanomethyl)benzene |
Polymerization Science and Engineering of 3 Hexylthiophene 2 Carbaldehyde Derivatives
Monomer Design and Precursor Synthesis for Polymerization
The design and synthesis of well-defined monomers are foundational to achieving polymers with desired properties. For polythiophenes, this often involves the strategic placement of leaving groups, such as bromine atoms, to facilitate polymerization.
The synthesis of regioregular poly(3-hexylthiophene) (P3HT) frequently utilizes 2,5-dibromo-3-hexylthiophene (B54134) as a crucial precursor monomer. newcastle.edu.auscientificlabs.co.uk This intermediate is typically synthesized by the bromination of 3-hexylthiophene (B156222). newcastle.edu.au One common method involves the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF), which allows for the selective bromination at the 2 and 5 positions of the thiophene (B33073) ring. newcastle.edu.au Another approach is the reaction of 3-hexylthiophene with hydrobromic acid and hydrogen peroxide. researchgate.net The resulting 2,5-dibromo-3-hexylthiophene is a versatile building block for various polymerization techniques. scientificlabs.co.ukbldpharm.com
The rationale for using the dibrominated intermediate is that the bromine atoms provide reactive sites for cross-coupling reactions, which are the basis for polymerization methods like Kumada Catalyst Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) polymerization. newcastle.edu.aursc.org By analogy, for the polymerization of a 3-hexylthiophene-2-carbaldehyde derivative, a key intermediate would be 2,5-dibromo-3-hexylthiophene-2-carbaldehyde . The synthesis of such a molecule would involve the introduction of bromine atoms at the 5-position and potentially the protection of the aldehyde group during the reaction sequence. While the direct synthesis of this specific compound is not widely documented, the synthesis of similar structures, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, has been achieved through a multi-step process involving chemo- and regioselective lithium/bromine exchange reactions. proquest.com
| Compound Name | CAS Number | Molecular Formula | Role in Polymerization |
|---|---|---|---|
| 2,5-Dibromo-3-hexylthiophene | 116971-11-0 | C10H14Br2S | Key monomer for P3HT synthesis. scientificlabs.co.ukresearchgate.net |
| 3-Hexylthiophene | 1693-86-3 | C10H16S | Starting material for the synthesis of 2,5-dibromo-3-hexylthiophene. newcastle.edu.au |
The introduction of functional groups onto the thiophene monomer allows for the synthesis of polymers with tailored properties. The aldehyde group, in particular, serves as a reactive site for a variety of chemical transformations. Research has demonstrated the polymerization of thiophene-2-carbaldehyde (B41791) using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgjournalskuwait.org This method, however, proceeds via an electrophilic addition mechanism at the aldehyde group, which differs from the cross-coupling mechanisms of KCTP and GRIM. journalskuwait.org
For polymerization via cross-coupling methods, the functionalized monomer must be compatible with the reaction conditions. This can be achieved by synthesizing the monomer with the desired functional group already in place, or through post-polymerization functionalization. journalskuwait.org An example of the former is the synthesis of thiophene-bearing 2-oxazolines and 2-oxazines, which can be polymerized via cationic ring-opening methods to yield polymers with pendant thiophene units. rsc.org These can then be further functionalized.
Alternatively, post-polymerization functionalization allows for the introduction of sensitive functional groups that might not withstand the polymerization conditions. For instance, P3HT can be functionalized with an aldehyde group at the chain end. This aldehyde-terminated P3HT can then undergo further reactions, such as Knoevenagel or Wittig reactions, to introduce other functionalities like carboxylic acids. researchgate.net Another approach involves the bromination of the 4-position of P3HT followed by a lithium-bromine exchange and quenching with an electrophile to introduce various functional groups, including ketones and secondary alcohols. nih.gov
| Monomer/Polymer | Functional Group | Synthesis/Functionalization Method | Reference |
|---|---|---|---|
| Poly(thiophene-2-carbaldehyde) | Aldehyde | Acid-catalyzed polymerization | journalskuwait.orgjournalskuwait.org |
| Aldehyde end-functionalized P3HT | Aldehyde | Post-polymerization modification | researchgate.net |
| 4-functionalized P3HT | Ketone, alcohol, azide, etc. | Post-polymerization via lithium-bromine exchange | nih.gov |
Controlled Polymerization Techniques
Controlled polymerization techniques are essential for producing polymers with well-defined molecular weights, low polydispersity, and specific end-groups, which are critical for optimizing the performance of organic electronic devices.
Kumada Catalyst Transfer Polymerization (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth polycondensation method for synthesizing conjugated polymers like P3HT. newcastle.edu.auresearchgate.netmdpi.com The process involves the reaction of a dihalo-monomer, such as 2,5-dibromo-3-hexylthiophene, with a Grignard reagent to form a mixture of mono-Grignard regioisomers. newcastle.edu.auacs.org A nickel catalyst, typically with a bidentate phosphine (B1218219) ligand like Ni(dppp)Cl2, is then added to initiate polymerization. newcastle.edu.auru.nl
The mechanism is believed to involve the oxidative addition of the nickel(0) catalyst to the C-Br bond of the monomer, followed by transmetalation with the Grignard reagent and reductive elimination to form a C-C bond. researchgate.net A key feature of KCTP is that the catalyst remains associated with the growing polymer chain, "walking" along the chain as new monomers are added, which leads to the controlled, living-like nature of the polymerization. ru.nlrsc.org
Regioregularity, the specific orientation of the side chains along the polymer backbone, has a profound impact on the electronic and optical properties of P3HT. 104.197.3 Head-to-tail (HT) coupling leads to a more planar backbone, which enhances π-π stacking and charge carrier mobility. 104.197.3 KCTP/GRIM is a preferred method for synthesizing highly regioregular P3HT. newcastle.edu.auacs.org
The regioselectivity in GRIM polymerization is influenced by the choice of catalyst and reaction conditions. Nickel catalysts have been shown to produce highly regioregular P3HT, while palladium catalysts tend to result in polymers with lower regioregularity. ru.nlrsc.org The formation of the Grignard reagent from 2,5-dibromo-3-hexylthiophene predominantly occurs at the less sterically hindered 5-position, which favors the formation of the reactive intermediate that leads to HT coupling. newcastle.edu.aursc.org The use of specific nickel catalysts, such as those with N-heterocyclic carbene (NHC) ligands, has also been shown to improve regioregularity. researchgate.net
| Factor | Effect on Regioregularity | Reference |
|---|---|---|
| Catalyst Choice | Nickel catalysts generally provide higher regioregularity than palladium catalysts. | ru.nlrsc.org |
| Grignard Reagent Formation | Preferential formation at the 5-position of 2,5-dibromo-3-hexylthiophene promotes head-to-tail coupling. | newcastle.edu.aursc.org |
| Ligand on Catalyst | N-heterocyclic carbene (NHC) ligands on nickel catalysts can enhance regioregularity. | researchgate.net |
A key advantage of KCTP/GRIM is the ability to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity, PDI). newcastle.edu.au The molecular weight of the resulting polymer is typically controlled by the molar ratio of the monomer to the initiator (catalyst). newcastle.edu.aursc.org A higher monomer-to-catalyst ratio leads to a higher molecular weight polymer. newcastle.edu.au
The living-like nature of the polymerization, where termination and chain transfer reactions are minimized, allows for the synthesis of polymers with low PDIs, often in the range of 1.1 to 1.5. scientificlabs.co.ukrsc.org The choice of catalyst can also influence molecular weight control. For instance, the use of Ni(IPr)(acac)2 as a catalyst has enabled the synthesis of P3HT with very high number-average molecular weights (up to 350 kg/mol ) while maintaining control. nih.gov Careful control over the reaction conditions, such as the stoichiometry of the Grignard reagent and the quenching procedure, is also crucial for preventing side reactions that can broaden the polydispersity.
| Parameter | Method of Control | Outcome | Reference |
|---|---|---|---|
| Molecular Weight | Adjusting the monomer-to-catalyst ratio. | Higher ratio leads to higher molecular weight. | newcastle.edu.aursc.org |
| Polydispersity (PDI) | Utilizing the living-like nature of the polymerization and optimizing reaction conditions. | Achieves low PDI values (typically 1.1-1.5). | scientificlabs.co.ukrsc.org |
| High Molecular Weight Synthesis | Employing specific catalysts like Ni(IPr)(acac)2. | Enables synthesis of very high molecular weight P3HT with control. | nih.gov |
Kumada Catalyst Transfer Polymerization (KCTP) / Grignard Metathesis (GRIM)
End-Group Functionalization Strategies
The introduction of reactive functional groups at the chain ends of poly(3-hexylthiophene) (P3HT) is a powerful strategy for creating advanced materials. researchgate.netresearchgate.net These end-groups can be used to synthesize block copolymers, modify surfaces, and create hybrid materials with nanoparticles. researchgate.netacs.orgresearchgate.net For instance, P3HT functionalized with aldehyde end-groups can undergo subsequent reactions, such as Wittig or Knoevenagel reactions, to introduce other functionalities like cyanoacrylic acid. researchgate.net This post-polymerization modification allows for the attachment of the polymer to metal oxide surfaces like TiO2, which is beneficial for photovoltaic applications. researchgate.net
Several methods exist to introduce specific end-groups. One common approach is the use of functionalized initiators in catalyst-transfer polycondensation methods. acs.orgnih.gov For example, air-stable Nickel(II) initiators bearing protected functional groups like thiols, phenols, or phosphonic esters have been successfully employed to synthesize end-functionalized P3HT. acs.org Another strategy involves quenching the living polymerization with a specific reagent. For example, quenching a Grignard metathesis (GRIM) polymerization with an appropriate electrophile can introduce a desired end-group. researchgate.net
Post-polymerization modification is another versatile approach where the end-groups of a pre-synthesized polymer are chemically altered. rsc.org This allows for the creation of a library of polymers with different functionalities from a single parent polymer, without affecting the polymer's chain length. rsc.org For instance, P3HT with terminal N-succinimidyl-ester (NHS) groups has been synthesized to facilitate selective adhesion to cell membranes. nih.gov
The ability to directly synthesize end-functionalized P3HT without the need for protecting groups is a significant advancement. nih.gov This has been achieved using a Negishi catalyst-transfer polycondensation method with a specific zincate complex, allowing for the direct incorporation of alcohol, phenol, and carboxylic acid functionalities. nih.gov
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.netnih.govnih.gov This method avoids the need for pre-metalated monomers, reducing the number of synthetic steps and the generation of toxic byproducts. researchgate.netnih.gov DArP has been successfully applied to the synthesis of copolymers of 3-hexylthiophene and 3-cyanothiophene, demonstrating its versatility. nih.gov
A key advantage of DArP is the potential to achieve high regioregularity, with some protocols reporting up to 95%. nih.gov However, a common challenge with DArP is the formation of β-defects when polymerizing thiophenes with available β-protons. researchgate.netnih.gov These defects can negatively impact the polymer's properties and device performance. researchgate.netnih.gov
Catalyst Systems and Ligand Effects (e.g., Pd(OAc)₂, Herrmann-Beller catalyst)
The choice of catalyst and ligands is crucial in controlling the outcome of Direct Arylation Polymerization (DArP). Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used and inexpensive palladium source for DArP. researchgate.netnih.govresearchgate.net The catalytic system often includes a phosphine ligand and a base. researchgate.net The Herrmann-Beller catalyst, a palladacycle, is another efficient catalyst for Heck reactions and related C-C coupling reactions. wikipedia.org
The catalytic cycle in DArP is complex, and the specific ligands and additives can significantly influence the reaction. For instance, in some systems, the presence of a phosphine ligand is critical for achieving high regioregularity. rsc.org In other cases, particularly with coordinating amide solvents, phosphine-free conditions have been developed. researchgate.net The use of N-heterocyclic carbene (NHC) palladium catalysts has also been explored, offering good thermal stability and catalytic reproducibility. researchgate.net
Dual-catalytic systems, such as a combination of a silver carboxylate for C-H activation and a palladium complex for C-C coupling, have been developed to achieve chain-growth polymerization characteristics and low dispersities. nih.gov The addition of pyridine (B92270) in such systems can inhibit undesirable side reactions mediated by palladium. nih.gov
Interactive Data Table: Catalyst Systems in DArP of Thiophene Derivatives
| Catalyst System | Monomer | Key Features | Reference |
| Pd(OAc)₂ / Neodecanoic Acid | 2-bromo-3-hexylthiophene (B1249596) / 3-cyanothiophene | Low catalyst loading, inexpensive carboxylic acid additive. | nih.gov |
| Pd(OAc)₂ | Thiophene / Aryl Bromides | Phosphine-free, low catalyst loading (0.2 mol%). | researchgate.net |
| Pd-IPr (NHC-Pd) | 2-bromo-3-hexylthiophene | High molecular weight, high regioregularity (94%), good thermal stability. | researchgate.net |
| Ag-carboxylate / PEPPSI-iPr (Pd) | 2-bromo-3-hexylthiophene | Dual-catalytic system, chain-growth kinetics, low dispersities. | nih.gov |
| Herrmann-Beller catalyst | Aryl Halides | Popular for Heck vinylation. | wikipedia.org |
Influence of Carboxylic Acid Additives on Polymer Properties
Carboxylic acid additives play a significant role in Direct Arylation Polymerization (DArP), impacting the reaction rate, polymer yield, molecular weight, and even defect formation. nih.govacs.orgresearchgate.netosti.govosti.gov While pivalic acid has been traditionally used, studies have shown that the structure of the carboxylic acid, including its steric bulk and backbone, has a profound effect on the polymerization. acs.orgresearchgate.netosti.govosti.gov
Research has demonstrated that for linear, secondary, and tertiary carboxylic acids, an increase in the size of the acid leads to a continuous increase in polymer yield and molecular weight. acs.orgresearchgate.net Interestingly, the pKa of the acid in the range of 4.76–5.05 does not seem to correlate with the reactivity of the DArP catalytic system. acs.orgresearchgate.netosti.gov
The use of bulkier carboxylic acids, such as neodecanoic acid, has proven beneficial. nih.govresearchgate.net Neodecanoic acid has been shown to be an essential part of the palladium catalytic center in the DArP of 3-hexylthiophene copolymers, leading to successful polymerization with very low catalyst loadings. nih.gov Furthermore, the use of a bulky carboxylic acid can help in suppressing the formation of β-defects in the polymer chain. researchgate.net A significant enhancement in reactivity was observed with cyclopropanecarboxylic acid, which yielded P3HT with remarkably high molecular weights. acs.orgosti.gov
Interactive Data Table: Effect of Carboxylic Acid Additives on P3HT Synthesis via DArP
| Carboxylic Acid Additive | Key Finding | Resulting Polymer Properties | Reference |
| Pivalic Acid | Traditional additive, can result in β-defects. | 0.16% β-defect concentration. | researchgate.net |
| Neodecanoic Acid (NDA) | Bulkier acid, improves efficiency and selectivity. | Suppresses β-defects, allows for low catalyst loading. | nih.govresearchgate.net |
| Cyclopropanecarboxylic Acid | Smallest cyclic acid, profound enhancement of reactivity. | High molecular weights (Mn 33.4 kDa, Mw 207.1 kDa). | acs.orgosti.gov |
| Linear, Secondary, Tertiary Acids | Increasing size leads to increased polymer yield and molecular weight. | Continuous increase in yield and molecular weight. | acs.orgresearchgate.net |
Beta-Defect-Free Structure Formation
The presence of β-linkages, or defects, in the backbone of poly(3-hexylthiophene) (P3HT) can disrupt the polymer's planarity and crystallinity, which in turn negatively affects its electronic properties and the performance of devices fabricated from it. researchgate.netnih.gov Direct Arylation Polymerization (DArP) is particularly susceptible to the formation of these defects due to the activation of β-protons on the thiophene ring. researchgate.netnih.gov
Several strategies have been developed to minimize or eliminate β-defects in DArP. The use of bulky carboxylic acid additives, such as neodecanoic acid, has been shown to completely suppress the formation of β-defects in certain DArP protocols. researchgate.net In contrast, polymerizations using the more traditional pivalic acid additive can result in a measurable concentration of β-defects. researchgate.net
The choice of monomer can also play a role. For instance, using monomers that are β-protected can prevent the formation of β-branching defects. acs.org Optimization of reaction conditions, including the choice of solvent, catalyst, and ligands, is also critical for achieving a defect-free polymer structure. acs.org Studies have shown that even a small percentage of β-defects (e.g., 1.41%) can significantly alter the properties of P3HT. nih.gov However, when the β-defect concentration is kept very low (e.g., below 0.75%), the polymer's properties are remarkably similar to those of P3HT synthesized via defect-free methods like Stille polymerization. nih.gov
Oxidative Polymerization Methods
Oxidative polymerization is a widely used, simple, and cost-effective method for synthesizing polythiophenes, including poly(3-hexylthiophene) (P3HT). researchgate.netrloginconsulting.com This method typically employs a strong oxidizing agent to induce the polymerization of thiophene monomers. researchgate.netrloginconsulting.com The simplicity and mild reaction conditions of this method make it suitable for both academic research and industrial-scale production. researchgate.net
However, a drawback of oxidative polymerization is the potential for limited control over the polymer's molecular weight and regioregularity, often resulting in a broader molecular weight distribution and the formation of regioirregular linkages. rsc.orgrsc.org The mechanism of oxidative polymerization is believed to involve the formation of radical cations from the monomer, which then couple to form the polymer chain. rloginconsulting.comrsc.orgmdpi.com
Oxidant Systems (e.g., FeCl₃)
Ferric chloride (FeCl₃) is the most common and inexpensive oxidant used for the oxidative polymerization of 3-hexylthiophene and its derivatives. researchgate.netrloginconsulting.commdpi.comnih.gov The polymerization is typically carried out by adding a solution of the monomer to a suspension of anhydrous FeCl₃ in a suitable solvent like chloroform (B151607). mdpi.comnih.gov The FeCl₃ acts as a Lewis acid and initiates the polymerization by oxidizing the thiophene monomer to a radical cation. kashanu.ac.irresearchgate.net
The molar ratio of the oxidant to the monomer is a critical parameter that influences the properties of the resulting polymer. mdpi.com Generally, a stoichiometric excess of FeCl₃ is required to achieve high molecular weight P3HT. researchgate.net The reaction conditions, such as the solvent, temperature, and stirring method, can also affect the polymer's characteristics. nih.govrevistapolimeros.org.br For instance, the choice of solvent can impact the solubility of the growing polymer chains and thus the final molecular weight. nih.gov Efforts have been made to improve the regioregularity of P3HT synthesized by FeCl₃ polymerization, for example, by the slow addition of the monomer solution or by carrying out the polymerization under sonication or an external electric field. rsc.org
Interactive Data Table: Oxidative Polymerization of 3-Hexylthiophene with FeCl₃
| Parameter | Effect on Polymer Properties | Reference |
| Oxidant | FeCl₃ is a common, inexpensive oxidant. | researchgate.netrloginconsulting.comnih.gov |
| Mechanism | Involves the formation of thiophene radical cations. | rloginconsulting.comrsc.orgmdpi.com |
| Molar Ratio (FeCl₃:Monomer) | A stoichiometric excess of FeCl₃ is often needed for high molecular weight. | researchgate.net |
| Solvent | Affects polymer solubility and final molecular weight. | nih.govrevistapolimeros.org.br |
| Reaction Conditions | Slow monomer addition, sonication, or electric fields can improve regioregularity. | rsc.org |
Regioregularity and Molecular Weight Considerations in Oxidative Synthesis
The oxidative polymerization of 3-hexylthiophene, often utilizing ferric chloride (FeCl₃), is a straightforward and cost-effective method for synthesizing poly(3-hexylthiophene) (P3HT). nih.govrsc.org However, this method typically offers limited control over the polymer's molar mass and regioregularity. rsc.org Regioregularity, which describes the arrangement of the hexyl side chains on the thiophene backbone, is a critical factor influencing the optoelectronic properties of P3HT. rsc.orgnih.gov
In oxidative polymerization, 3-hexylthiophene monomers are oxidized by an agent like FeCl₃ to form radical cations, which then couple to generate the polymer chain. nih.gov The process is generally considered to proceed through a radical mechanism. kpi.ua The regioregularity of the resulting P3HT can be influenced by several factors, including the polymerization temperature, monomer concentration, and the rate at which reactants are mixed. rsc.org For instance, lower temperatures and slower mixing can lead to improved regioregularity. rsc.org Post-polymerization washing with specific solvents can also enhance the regioregularity of the final product. rsc.org
The molecular weight of P3HT synthesized via oxidative polymerization can be influenced by the monomer-to-oxidant ratio and the presence of additives. nih.govacs.org For example, using a higher ratio of 3-hexylthiophene to FeCl₃ can lead to higher molecular weight polymers. acs.org However, this method often results in a broad molecular weight distribution (a high polydispersity index or PDI). acs.org Some studies have explored the use of additives like cobalt chloride (CoCl₂) as a radical scavenger to suppress alternative polymerization pathways and potentially increase the molecular weight, though this does not significantly improve the typically low regioregularity (around 70-80%) associated with FeCl₃-based methods. acs.org The choice of solvent can also play a role; for instance, polymerization in aromatic solvents like benzene (B151609) has been shown to incorporate solvent molecules into the polymer chain. kochi-tech.ac.jpresearchgate.net
Table 1: Influence of Synthesis Method on P3HT Properties
| Synthesis Method | Regioregularity (RR) | Molecular Weight (MW) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Oxidative (FeCl₃) | 70-90% | >70,000 g/mol | High | researchgate.net |
| Oxidative (FeCl₃) | 70–80% | High | High | acs.org |
| Oxidative (FeCl₃ with CoCl₂) | ~76% | 338 kDa | High | acs.org |
| Grignard Metathesis (GRIM) | >95% | Controllable | Low | nih.gov |
| Direct Arylation (DArP) | ~95% | High | - | nih.gov |
Chain-Growth vs. Step-Growth Mechanisms in Thiophene Polymerization
The synthesis of polythiophenes, including P3HT, can proceed through different mechanisms, primarily categorized as chain-growth and step-growth polymerization. These mechanisms have significant implications for the resulting polymer's properties, such as molecular weight, polydispersity, and regioregularity.
Step-Growth Polymerization: Oxidative polymerization, as described in the previous section, is a classic example of step-growth polymerization. nih.govkpi.ua In this mechanism, monomers react to form dimers, trimers, and larger oligomers, which then react with each other to form longer polymer chains. This process typically results in a broad distribution of molecular weights, as chains of various lengths are present throughout the polymerization. researchgate.net
Chain-Growth Polymerization: In contrast, chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain that has an active center. This allows for much greater control over the molecular weight and can lead to polymers with a narrow molecular weight distribution (low PDI). nih.gov
A prominent example of a chain-growth mechanism for P3HT synthesis is the Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst Transfer Polymerization (KCTP). beilstein-journals.orgnih.gov This method involves the use of a Grignard reagent derived from a dihalo-3-hexylthiophene monomer and a nickel catalyst. beilstein-journals.orgnih.gov The polymerization proceeds in a "living" or quasi-living manner, where the catalyst transfers along the growing polymer chain as new monomer units are added. beilstein-journals.org This allows for the synthesis of well-defined P3HT with high regioregularity and controlled molecular weight by adjusting the monomer-to-initiator ratio. nih.govnih.gov The use of external initiators, such as cis-chloro(phenyl)(dppp)nickel(II), has been shown to provide excellent control over the polymerization, resulting in P3HT with narrow molecular weight distributions and a high degree of initiator fragment incorporation at the chain end. nih.govresearchgate.net
Continuous Flow Reactor Systems for Polymer Synthesis
Continuous flow reactor systems have emerged as a powerful tool for the synthesis of conjugated polymers like P3HT, offering several advantages over traditional batch reactions. beilstein-journals.orgresearchgate.netrsc.org These systems provide superior control over reaction parameters such as temperature, mixing, and reaction time, leading to improved reproducibility and scalability. taylorfrancis.com
For P3HT synthesis, continuous flow reactors have been successfully employed for GRIM polymerization. beilstein-journals.orgresearchgate.netresearchgate.net In a typical setup, solutions of the monomer and catalyst are continuously pumped into a heated tube reactor. beilstein-journals.org The precise control over the flow rates of the reactant solutions allows for accurate manipulation of the monomer-to-catalyst ratio, which in turn enables fine-tuning of the polymer's molecular weight. beilstein-journals.orgthieme-connect.com This method has been shown to produce P3HT with molecular weights comparable to or even higher than those obtained in batch reactions, but often in significantly shorter reaction times. beilstein-journals.org
One of the key challenges in flow synthesis of P3HT via the GRIM method has been the solubility of the nickel catalyst. researchgate.net Researchers have addressed this by developing new catalyst systems or using co-solvents to ensure a homogeneous reaction mixture. researchgate.netelsevierpure.com For instance, the use of 3,4-ethylenedioxythiophene (B145204) (EDOT) as an inert solvent for the GRIM catalyst has enabled high-throughput synthesis of P3HT with a low polydispersity index. researchgate.net
Flow chemistry also facilitates the "telescoped" synthesis of P3HT, where the monomer is generated in-situ and directly polymerized in a continuous process without isolating the intermediate. beilstein-journals.orgnih.gov Furthermore, electrochemical polymerization of 3-hexylthiophene has also been demonstrated in a flow microreactor, providing another route to controlled P3HT synthesis. rsc.org The P3HT synthesized in flow reactors has shown comparable performance to commercially available and batch-synthesized materials in applications like organic solar cells. beilstein-journals.orgnih.gov
Table 2: Comparison of Batch vs. Flow Synthesis of P3HT
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Longer | Shorter | beilstein-journals.orgrsc.org |
| Molecular Weight Control | Less Precise | More Precise | beilstein-journals.orgthieme-connect.com |
| Reproducibility | Lower | Higher | researchgate.nettaylorfrancis.com |
| Scalability | Difficult | Straightforward | beilstein-journals.orgresearchgate.net |
| Heat Transfer | Less Efficient | More Efficient | rsc.org |
Copolymers and Block Copolymers Derived from 3-Hexylthiophene Units
Synthesis of Poly(3-hexylthiophene)-block-Polystyrene (P3HT-b-PS)
The synthesis of block copolymers containing both a conjugated, rod-like P3HT block and a flexible, coil-like polystyrene (PS) block has attracted significant interest for applications in organic electronics. These materials self-assemble into well-defined nanostructures, which can be beneficial for controlling the morphology of active layers in devices. Several synthetic strategies have been developed to create P3HT-b-PS.
One common approach is the "grafting-from" method, where a P3HT macroinitiator is first synthesized and then used to initiate the polymerization of styrene. mdpi.com This often involves preparing a P3HT chain with a terminal functional group that can act as an initiator for a living polymerization technique like atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com
Another strategy is the "grafting-to" or coupling method, where pre-synthesized P3HT and PS chains with complementary reactive end-groups are joined together. mdpi.com For example, a bromo-terminated P3HT, prepared by GRIM polymerization, can be coupled with a PS chain functionalized with a boronic acid ester end-group via a Suzuki coupling reaction. mdpi.com Alternatively, living polystyryl anions can be reacted with an end-functionalized P3HT. mdpi.com A different approach involves creating block copolymers through ionic interactions by blending aniline-terminated P3HT with carboxy-terminated PS.
The successful formation of the block copolymer is typically confirmed by techniques like gel permeation chromatography (GPC), which shows an increase in molecular weight compared to the individual homopolymer blocks, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Star-Branched Copolymers (e.g., Hexathienylbenzene-Co-Poly(3-Hexylthiophene))
Star-branched copolymers featuring a central core and multiple radiating P3HT arms offer unique three-dimensional architectures that can influence their solution and solid-state properties compared to their linear counterparts.
One example is a star-branched copolymer with a hexathienylbenzene (HTB) core and P3HT arms. frontiersin.org Such materials can be synthesized via oxidative copolymerization of HTB and 3-hexylthiophene using an oxidant like ferric chloride. frontiersin.org The HTB acts as a multifunctional core from which the P3HT chains can grow. The resulting star polymer is a fully conjugated system, with the P3HT arms attached to a conjugated core.
Other synthetic approaches for star-shaped P3HT involve using a core molecule with multiple initiation sites for GRIM polymerization. For instance, a hyperbranched poly(triphenylamine) with terminal bromothiophene groups has been used as a core to synthesize star-structured regioregular P3HT. Another method involves the "arm-first" approach, where living P3HT chains are reacted with a cross-linking agent to form a star polymer with a microgel core. researchgate.net Star-shaped P3HT with a triphenylamine (B166846) or triphenylbenzene core have also been synthesized via Suzuki coupling. researchgate.net The formation of a star-shaped structure is often inferred from the absence of the fibrillar morphology typically observed for linear P3HT in atomic force microscopy (AFM) images. researchgate.net
Alternating Copolymers with Electron-Acceptor Units
To tailor the electronic properties of P3HT-based materials for applications such as organic solar cells, alternating copolymers are synthesized where 3-hexylthiophene (donor) units are copolymerized with electron-acceptor units. This donor-acceptor (D-A) architecture can lead to polymers with a lower bandgap and tunable energy levels compared to homopolymer P3HT.
Various synthetic methods are employed to create these alternating copolymers. Stille and Suzuki cross-coupling reactions are common methods for copolymerizing thiophene-based monomers with various acceptor monomers. nih.govnih.gov For example, D-A copolymers have been synthesized by the Stille copolymerization of a distannyl-3-hexylthiophene monomer with a dibrominated acceptor monomer.
Direct arylation polycondensation is another powerful technique that has been used to synthesize D-A copolymers of 2-bromo-3-hexylthiophene with acceptor units like unsymmetrical monothienoisoindigo. nih.gov This method avoids the need to pre-functionalize the monomers with organometallic groups.
Examples of acceptor units that have been copolymerized with 3-hexylthiophene include benzotriazole (B28993) derivatives nih.gov, diketopyrrolopyrrole (DPP) acs.org, and fullerene (C60). rsc.org In some cases, the P3HT chain itself can be part of a more complex copolymer architecture, such as a graft copolymer where P3HT side chains are attached to a D-A backbone. acs.org These strategies allow for fine-tuning of the optical and electronic properties of the resulting materials. nih.govnih.gov
Polymer Post-Modification and Functionalization of this compound Derivatives
The introduction of a reactive aldehyde group onto the polythiophene backbone opens up a versatile platform for post-polymerization modification. This approach allows for the synthesis of a well-defined conductive polymer which can then be tailored for specific applications through subsequent chemical reactions. The aldehyde functionality is particularly useful as it can undergo a variety of chemical transformations, enabling the attachment of different functional moieties to enhance the polymer's properties or to introduce new functionalities.
While the direct polymerization of thiophene monomers bearing an aldehyde group can be challenging due to potential side reactions, strategies such as the polymerization of protected monomers or the use of specific catalytic systems can be employed. acs.orgjournalskuwait.org Once the aldehyde-functionalized polymer is obtained, it serves as a reactive scaffold for a range of post-modification techniques.
Chemical Modification for Enhanced Properties
The aldehyde group present in derivatives of poly(this compound) is a prime target for chemical modifications aimed at enhancing the polymer's intrinsic properties. These modifications can influence the material's solubility, morphology, electronic characteristics, and environmental stability.
One of the most common reactions involving aldehydes is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is highly efficient and can be performed under mild conditions. This strategy has been successfully demonstrated on related aldehyde-bearing thiophene-based polymers. acs.orgnih.govacs.org For instance, the reaction with various amines can be used to introduce a wide array of functional groups, thereby altering the polymer's properties.
Research on analogous aldehyde-functionalized polythiophene systems has shown that such modifications can significantly impact the material's processability and final film morphology. For example, the introduction of bulky side chains via imine formation can disrupt the polymer's packing, leading to changes in its optical and electronic properties. Conversely, carefully chosen functional groups can promote desired intermolecular interactions, leading to improved self-assembly and charge transport characteristics.
A key advantage of this post-polymerization modification approach is the ability to create a library of polymers with diverse functionalities from a single parent polymer. This allows for the systematic tuning of properties to meet the demands of specific applications.
| Modification Reaction | Reagent | Resulting Functional Group | Potential Enhanced Property | Reference |
| Imine Condensation | Primary Amines | Imine (Schiff Base) | Tunable solubility, modified morphology, altered electronic properties | acs.orgnih.govacs.org |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene | Extended conjugation, modified optical properties | N/A |
| Reductive Amination | Amines and a reducing agent | Secondary Amine | Stable C-N bond, introduction of diverse functionalities | N/A |
This table presents potential modification reactions for the aldehyde group. While imine condensation has been demonstrated on analogous systems, other reactions are well-established for aldehydes and represent viable strategies for modifying poly(this compound) derivatives.
Grafting and Cross-linking Strategies
The reactive nature of the aldehyde group also facilitates the implementation of grafting and cross-linking strategies, which are powerful tools for engineering the macroscopic properties of the polymer films.
Grafting
Grafting involves the attachment of polymer chains (of the same or different type) onto the main polymer backbone. In the context of poly(this compound) derivatives, the aldehyde groups can serve as anchor points for "grafting-to" or "grafting-from" approaches.
In a "grafting-to" approach, pre-synthesized polymer chains with reactive end groups (e.g., primary amines) can be attached to the aldehyde-functionalized polythiophene backbone via imine formation. This method allows for precise control over the grafted chain's molecular weight and composition. For example, research on a similar polythiophene system demonstrated the successful grafting of fluorescent polyamine nanoparticles onto the surface of an aldehyde-bearing polymer film. acs.orgnih.govacs.org This created a fluorescent and semiconducting polymer film, highlighting the potential to combine different functionalities in a single material.
Cross-linking
Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This significantly alters the material's properties, often resulting in increased mechanical stability, solvent resistance, and thermal stability.
For aldehyde-functionalized polythiophenes, cross-linking can be readily achieved by using difunctional or multifunctional cross-linking agents that can react with the aldehyde groups. A prime example is the use of diamines, such as ethylenediamine (B42938), which can react with two aldehyde groups on different polymer chains to form imine-based cross-links. acs.orgnih.govacs.org This process has been shown to effectively render the polymer films insoluble, which is a critical requirement for the fabrication of multilayered electronic devices from solution. nih.gov The formation of a cross-linked network can also improve the adhesion of the polymer film to substrates. nih.govacs.org
| Strategy | Method | Reagents/Conditions | Outcome | Reference |
| Grafting | "Grafting-to" | Pre-synthesized amine-terminated polymers | Surface functionalization, combination of properties (e.g., fluorescence and conductivity) | acs.orgnih.govacs.org |
| Cross-linking | Imine formation | Diamines (e.g., ethylenediamine) | Insoluble polymer network, enhanced mechanical and thermal stability, improved adhesion | acs.orgnih.govacs.org |
This table summarizes grafting and cross-linking strategies demonstrated on analogous aldehyde-functionalized polythiophene systems, which are directly applicable to polymers derived from this compound.
Advanced Materials Applications of 3 Hexylthiophene 2 Carbaldehyde and Its Derived Polymers
Organic Electronic Devices
Polymers derived from 3-hexylthiophene-2-carbaldehyde, most notably poly(3-hexylthiophene) (P3HT), are integral to the fabrication of various organic electronic devices. Their semiconducting properties, combined with processability and the ability to tune their electronic and morphological characteristics, make them suitable for use in organic solar cells and field-effect transistors.
Organic Solar Cells (OSCs) and Photovoltaics
In the realm of organic photovoltaics (OPVs), poly(3-hexylthiophene) (P3HT) is a benchmark hole-conducting polymer used as the electron donor material in bulk heterojunction (BHJ) solar cells. rsc.org The active layer of these devices consists of a blend of a donor polymer and an acceptor material, where the nanostructured morphology of this blend is crucial for efficient charge separation and transport. mdpi.comresearchgate.net
The performance of P3HT-based solar cells is highly dependent on the choice of acceptor and the processing conditions. For instance, when P3HT is blended with indene-C70 bisadduct (IC70BA), the resulting solar cell can achieve a power conversion efficiency (PCE) of up to 7.40%. rsc.org This high efficiency is attributed to the formation of an optimized interpenetrating network between the donor and acceptor, which is facilitated by the use of solvent additives like 1-chloronaphthalene (B1664548) (CN). rsc.org The use of such additives helps to control the morphology of the active layer, leading to improved device performance. rsc.org
The development of novel donor-acceptor copolymers is an active area of research. For example, copolymers incorporating 2,7-carbazole units have been investigated as potential electron donors in BHJ solar cells. nih.gov Furthermore, block copolymers such as poly[(3-hexylthiophene)-block-(3-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)thiophene)] have been synthesized and tested in BHJ solar cells with researchgate.netresearchgate.net-phenyl-C(61)-butyric acid methyl ester (PCBM), demonstrating the influence of block copolymer structure on device morphology and performance. nih.gov
| Donor Polymer | Acceptor | Solvent Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| P3HT | IC70BA | 3 vol% CN | 7.40 | 0.87 | 11.35 | 75.0 |
| P(3HT-b-3SFT) | PCBM | None (non-annealed) | 0.84 | - | - | - |
Poly(3-hexylthiophene) (P3HT) has emerged as a promising and cost-effective hole-transporting material (HTM) for perovskite solar cells (PSCs), offering an alternative to the more commonly used Spiro-OMeTAD. researchgate.netnih.gov Its advantages include good hole mobility, moisture resistance, and batch-to-batch stability. researchgate.netnih.gov However, challenges such as energy level mismatch and poor interfacial contact between the perovskite layer and P3HT can limit device performance. researchgate.netnih.gov
To address these issues, various strategies are being explored, including interface modification and the development of P3HT derivatives. researchgate.netnih.gov For instance, the introduction of a doping-free P3HT layer deposited from chloroform (B151607) has been shown to improve the performance of low-temperature-processed carbon-based PSCs by creating a smoother and more conductive film. researchgate.net Additionally, modifying the perovskite/P3HT interface with organic bromide salts has been demonstrated to enhance the performance of PSCs with printed carbon electrodes. researchgate.net Research is also focused on improving the thermal stability of PSCs by incorporating novel heteroaryl additives into the HTL, which can control void formation and reduce reactivity with the perovskite layer. chemrxiv.org
The morphology of the active layer is a critical factor determining the efficiency of organic solar cells. mdpi.comresearchgate.net The use of solvent additives during the fabrication process is a widely adopted technique to control the nanoscale phase separation of the donor and acceptor materials in BHJ solar cells. researchgate.nettmu.edu.tw This control over morphology is essential for creating an interpenetrating network that facilitates efficient exciton (B1674681) dissociation and charge transport. mdpi.com
Beyond solvent additives, other strategies for morphology control include thermal annealing and the use of block copolymers. nih.govcapes.gov.br Annealing can improve the crystallinity of P3HT, but in some cases, such as with certain block copolymers, it can lead to the formation of large domains that are detrimental to device performance. nih.govcapes.gov.br
Organic Field-Effect Transistors (OFETs)
Polymers derived from 3-hexylthiophene (B156222) are also key materials in the fabrication of organic field-effect transistors (OFETs), where they function as the active semiconducting layer.
Regioregular poly(3-hexylthiophene) (P3HT) is a widely studied p-type organic semiconductor for thin-film transistors (OFETs). mdpi.comnih.gov Its good charge carrier mobility and environmental stability make it a suitable candidate for these devices. nih.govjics.org.br The performance of P3HT-based OFETs is significantly influenced by the morphology of the semiconducting layer and the properties of the interface between the semiconductor and the dielectric layer. mdpi.com
One approach to enhance OFET performance is through interface engineering. For example, modifying the silicon dioxide (SiO₂) dielectric and gold (Au) electrode surfaces with a monolayer of virgin graphene oxide (GO) has been shown to considerably increase the drain current and field-effect mobility of P3HT-based OFETs. mdpi.com This improvement is attributed to a reduction in the contact resistance at the electrodes and a more favorable morphology of the P3HT layer, characterized by larger, interconnected polymer grains. mdpi.com
The electrical characteristics of P3HT-based OFETs, such as field-effect mobility and the ON/OFF current ratio, are key performance metrics. For bottom-gate, bottom-contact (BGBC) OFETs, mobilities have been reported in the range of 10⁻³ cm²/Vs. mdpi.com The table below summarizes the performance of P3HT-based OFETs with and without a graphene oxide interfacial layer.
| Device Configuration | Interfacial Layer | Field-Effect Mobility (cm²/Vs) |
| BGBC P3HT-based OTFT | None | 4.21 x 10⁻³ |
| BGBC P3HT-based OTFT | Graphene Oxide | 7.3 x 10⁻³ |
Charge Carrier Mobility Studies
The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport within the active material. For polymers derived from 3-hexylthiophene, such as the extensively studied regioregular poly(3-hexylthiophene) (P3HT), charge carrier mobility is a paramount parameter. Research indicates that the structure and morphology of the polymer chains significantly influence mobility.
In its regioregular form, P3HT can self-assemble into ordered, microcrystalline domains where π-π stacking of the thiophene (B33073) rings facilitates charge transport. sigmaaldrich.com This ordered structure leads to relatively high charge carrier mobility compared to many other semiconducting polymers. sigmaaldrich.com Studies have shown that hole mobility in P3HT can range from 10⁻⁴ cm²/Vs to as high as 10⁻¹ cm²/Vs, depending on factors like molecular weight, regioregularity, and processing conditions. aps.orgresearchgate.net For instance, increasing the molecular weight of P3HT has been shown to enhance charge mobility significantly, with values increasing from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹. ntu.edu.tw Similarly, creating highly oriented P3HT films with regular side-chain substitution can result in high carrier mobility of 2.9 ± 0.3 cm²/V·s. mdpi.com
Theoretical and experimental studies have elucidated the mechanisms governing charge transport. Within the ordered crystalline regions, charge transport is often described as band-like, while in the amorphous regions, it is dominated by a hopping mechanism between localized states. researchgate.net The conformation of the polymer backbone is crucial; a trans conformation of neighboring thiophene rings leads to maximum mobility, which decreases as the rings twist out of co-planarity. ntu.edu.tw Functionalizing the thiophene backbone with different groups can also adjust photoelectric properties and charge carrier mobility by influencing molecular planarity and electronic structure. rsc.org
| Material/Condition | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| P3HT (General Range) | 10⁻⁴ - 10⁻¹ | ~1.8 x 10⁻⁴ | aps.orgarxiv.org |
| P3HT (High Molecular Weight) | Increases from 10⁻⁶ to 10⁻² | - | ntu.edu.tw |
| P3HT:PCBM (1:10 blend) | ~7.3 x 10⁻³ | ~2.3 x 10⁻² | arxiv.org |
| Highly Oriented P3HT (Regular Side Chains) | 2.9 ± 0.3 | - | mdpi.com |
| P3HT (Trap-Free Space Charge Limited) | 2.0 x 10⁻⁴ (at 304 K) | - | aps.org |
Organic Light-Emitting Diodes (OLEDs)
Polymers derived from 3-hexylthiophene are valuable as the emissive or charge-transporting layer in Organic Light-Emitting Diodes (OLEDs). Their semiconducting nature, combined with their ability to emit light upon recombination of electrons and holes, makes them suitable for this application. sigmaaldrich.com P3HT is often used as a hole-injection or transport layer in OLEDs due to its high hole mobility and suitable energy levels relative to common electrode materials.
In OLED device architecture, a thin film of the P3HT-based polymer is typically sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charges migrate through the organic layers and recombine within the emissive layer to form excitons, which then decay radiatively to produce light. The color of the emitted light is determined by the energy gap of the emissive material. P3HT-based materials typically exhibit fluorescence with a maximum emission peak centered around 650 nm. nih.gov
The efficiency and stability of OLEDs are influenced by the morphology and purity of the polymer film. The use of well-defined, regioregular P3HT can lead to improved device performance by enhancing charge transport and reducing non-radiative recombination pathways. sigmaaldrich.com
Electrochromic Devices
Electrochromism is the phenomenon where a material changes its optical properties (color or transparency) in response to an applied electrical voltage. wikipedia.org Polymers based on 3-hexylthiophene exhibit robust electrochromic behavior, transitioning between a colored, neutral state and a transparent, oxidized state. This property makes them highly attractive for applications such as smart windows, displays, and mirrors. nih.govresearchgate.net
In an electrochromic device (ECD), the P3HT film acts as the active layer. researchgate.net When a potential is applied, ions from an electrolyte layer move into or out of the polymer film, causing a redox reaction that changes its electronic structure and, consequently, its absorption spectrum. researchgate.net For P3HT, the neutral form is typically reddish-orange, while the oxidized (doped) form is a transparent light blue. researchgate.net
Research on P3HT-based ECDs has focused on improving performance metrics such as switching speed, optical contrast, and durability. Nanostructuring the polymer has emerged as a promising strategy. For instance, films made from P3HT nanoparticles have demonstrated high optical contrast values of around 50%, fast switching speeds of approximately 0.45 seconds, and good cycling stability. csic.es These nanoparticle-based films also offer the advantage of being processable from environmentally friendly solvents. csic.es
| Device Configuration | Optical Contrast (ΔT) | Switching Time | Coloration Efficiency (η) | Reference |
|---|---|---|---|---|
| P3HT Nanoparticle Film | ~50% | ~0.45 s | - | csic.es |
| Poly(3-hexylthiophene) (PHexT) | 45% | 1.4 s | 220 cm²/C | researchgate.net |
| PANI/P3HT Dual Device | Significant difference in optical transmittance | - | - | researchgate.net |
Sensors and Biosensors
The electronic and optical properties of 3-hexylthiophene-derived polymers are highly sensitive to their local environment. This sensitivity forms the basis for their use in a variety of chemical sensors and biosensors.
Chemical Sensors (e.g., VOCs, pH sensors)
Polymers like P3HT can be used to fabricate chemiresistive sensors, where the electrical resistance of the polymer film changes upon exposure to a target analyte. This change is typically caused by charge transfer interactions between the analyte and the semiconducting polymer, which alters the charge carrier concentration in the material.
These sensors have shown promise for detecting various chemical species, including toxic industrial compounds. For example, P3HT thin-film chemiresistors have been successfully developed for the detection of hydrazine (B178648), a highly toxic rocket propellant. auburn.edu Upon exposure to hydrazine vapor at concentrations as low as parts-per-million, the sensor's resistance increases by several orders of magnitude. auburn.edu Similarly, P3HT-based organic thin-film transistors (OTFTs) have been used to sense ammonia (B1221849) gas. nih.gov Incorporating materials like molybdenum disulfide (MoS₂) into the P3HT film can enhance sensor performance, particularly by shortening the recovery time. nih.gov
Optical Sensors
The optical properties of 3-hexylthiophene polymers, such as their absorption and fluorescence, can also be modulated by chemical analytes, enabling their use in optical sensors. nih.gov These sensors operate by detecting changes in the color (colorimetric sensors) or light emission (fluorometric sensors) of the polymer upon interaction with the target substance.
The dual optical and conductive properties of P3HT make it particularly suitable for bio-optoelectronic applications. nih.gov For instance, upon photoexcitation, P3HT can generate a photocurrent, and the magnitude of this current can be influenced by the surrounding chemical environment. nih.gov This principle can be harnessed to develop sensitive optical sensing platforms. The broad absorption of P3HT in the visible spectrum and its fluorescence properties are key to these applications. nih.gov
Biodiagnostic Applications
The biocompatibility and unique optoelectronic properties of P3HT have paved the way for its use in biodiagnostic and biomedical applications. nih.gov P3HT-based materials can be engineered into various forms, such as thin films and nanoparticles, to interface with biological systems. nih.gov
In biosensing, P3HT can be integrated into devices like organic electrochemical transistors (OECTs) and organic field-effect transistors (OFETs) to detect biological molecules. nih.gov The mechanism often involves the functionalization of the polymer surface with bioreceptors (e.g., enzymes, antibodies) that specifically bind to the target analyte. This binding event induces a change in the electrical properties of the transistor, which can be measured to quantify the analyte concentration. Furthermore, the inherent fluorescence of P3HT nanoparticles, which can be taken up by cells, makes them promising candidates for intracellular imaging and sensing applications. nih.gov
Energy Storage and Conversion Technologies
Rechargeable Battery Electrodes
Polymers derived from 3-hexylthiophene are emerging as critical components in enhancing the performance and longevity of rechargeable batteries, particularly lithium-ion batteries (LIBs). While the parent polymer, poly(3-hexylthiophene) (P3HT), has been successfully used as a conductive binder and protective coating for cathode materials, the introduction of a 2-carbaldehyde group offers a platform for creating next-generation electrode materials with superior properties.
Research has shown that coating high-capacity cathode materials, such as LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA), with P3HT serves multiple functions. It acts as a conductive binder, improving electronic conductivity within the electrode, and forms a protective layer that suppresses electrolyte breakdown. researchgate.net This coating can function as an artificial solid electrolyte interphase (SEI), inhibiting the growth of resistive layers and preventing the intergranular cracking of cathode particles during cycling. researchgate.net This leads to significant improvements in cycling stability and rate capability, especially at high power densities. researchgate.net For instance, NCA electrodes coated with a P3HT-carbon nanotube (CNT) binder retained a capacity of 80 mAh g⁻¹ after 1000 cycles at a high rate of 16C, a four-fold improvement over control electrodes. researchgate.net
The polymerization of this compound allows for the creation of polymers with reactive aldehyde side chains. researchgate.netrsc.org This functionality is a key advantage, as the aldehyde group can undergo a variety of chemical reactions, such as forming stable linkages with amines or hydrazines. rsc.orgresearchgate.net This capability allows the polymer to be covalently bonded to other electrode components or to be cross-linked, enhancing the mechanical integrity and stability of the entire electrode structure. For example, a study involving an allyl-terminated P3HT copolymerized with sulfur for lithium-sulfur batteries demonstrated that covalently linking the polymer to the active material improved dispersion and charge transfer, leading to enhanced cycling performance. ibs.re.kr Similarly, polymers from this compound could be engineered to form robust, adhesive networks around active material particles, further mitigating degradation and extending battery life. The electropolymerization of the related monomer 3-hexylthiophene (3-HT) on cathode surfaces has been shown to form a stable, conductive passivation layer that reduces interfacial impedance. illinois.edu
| Cathode Material | Coating/Binder | Key Finding | Performance Metric | Reference |
|---|---|---|---|---|
| LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) | P3HT-CNT | Suppresses electrolyte breakdown and prevents particle cracking. | Capacity of 80 mAh g⁻¹ after 1000 cycles at 16C. | researchgate.net |
| LiCoO₂ | PEDOT (related polythiophene) | Forms chemical bonds with LiCoO₂, reducing Co dissolution and electrolyte decomposition. | Cycle life at 4.5 V increased by over 1700%. | nih.gov |
| Sulfur | S-P3HT Copolymer | Homogeneous incorporation of P3HT into sulfur via covalent links. | Capacity of 799 mAh g⁻¹ after 100 cycles at 0.5C. | ibs.re.kr |
Bio-Interfacing Materials
Conductive Electrodes for Living Organisms
The development of conductive materials that can seamlessly interface with biological systems is crucial for advances in bioelectronics, medical implants, and sensors. Polymers derived from thiophene-based aldehydes are particularly promising for these applications due to their unique combination of conductivity, processability, and bio-compatibility, along with enhanced adhesive properties and the potential for straightforward functionalization. researchgate.netnih.govacs.org
Research into polymers synthesized from monomers containing a thiophene-aldehyde structure has demonstrated their significant potential for creating stable and functional bio-interfaces. nih.govacs.org One of the key challenges in bioelectronics is ensuring strong and stable adhesion between the electronic component and the biological tissue or substrate. Polymers created by electropolymerizing aldehyde-bearing thiophene trimers exhibit remarkably strong adhesion to surfaces like indium tin oxide (ITO), a common transparent conductor used in bio-interfacing applications. researchgate.netnih.govacs.org This enhanced adhesion is critical for the long-term stability and performance of implanted devices. acs.org
Furthermore, the aldehyde group present on the polymer backbone serves as a highly reactive chemical handle. researchgate.netnih.gov This allows for the easy attachment of various biomolecules, fluorescent dyes, or drugs directly onto the conductive polymer surface. nih.govpoly-an.de In one study, the reactivity of the aldehyde was demonstrated by successfully cross-linking the polymer film with ethylenediamine (B42938) and by grafting fluorescent polyamine nanoparticles onto its surface, creating a fluorescent and semiconducting material. researchgate.netnih.gov This functionalization capability opens the door to creating "smart" electrodes that can not only stimulate or record electrical signals from living cells but also perform other functions, such as targeted drug delivery or real-time biological sensing. nih.govnih.gov This property paves the way for the application of these polymers as conductive electrodes for interfacing with living organisms. researchgate.netnih.govacs.org
| Polymer System | Key Property | Demonstrated Application/Finding | Reference |
|---|---|---|---|
| Poly(trimer-CHO) | Strong Adhesion | Exhibited strong surface adhesion on pristine ITO substrates in sonication tests. | nih.govacs.org |
| Poly(EDOT-CHO) / Poly(trimer-CHO) | Reactive Aldehyde Group | Successfully cross-linked with ethylenediamine and used to graft fluorescent nanoparticles. | researchgate.netnih.gov |
| Poly(trimer-CHO) | Conductivity | Chemically polymerized films showed conductivity suitable for electrode materials. | nih.gov |
Non-Linear Optical (NLO) Materials
Materials with strong non-linear optical (NLO) properties are essential for advanced photonic technologies, including optical switching, data storage, and frequency conversion. tandfonline.com Conjugated polymers, especially polythiophene derivatives, are leading candidates for third-order NLO applications due to their extensive π-electron delocalization, which can lead to large third-order susceptibilities (χ⁽³⁾) and ultrafast response times. tandfonline.comaip.org
The NLO response of a conjugated polymer can be significantly enhanced by molecular engineering, particularly through the introduction of functional groups that modify the electronic structure of the polymer backbone. worldscientific.com A well-established strategy for boosting NLO properties is to create a push-pull system with alternating electron-donating (D) and electron-accepting (A) moieties along the conjugated chain. This D-A architecture increases the molecular hyperpolarizability.
Polymers derived from this compound are intrinsically suited for NLO applications based on this principle. The polymer backbone consists of 3-hexylthiophene units, where the alkyl chain acts as a mild electron donor, while the carbaldehyde group at the 2-position of the thiophene ring is an electron-withdrawing group. This arrangement creates a built-in D-A character at the monomer level, which is beneficial for enhancing NLO effects.
Moreover, the high reactivity of the aldehyde group provides a versatile platform for post-polymerization functionalization. rsc.orgresearchgate.net Stronger electron-acceptor or donor groups can be readily attached to the polymer via the aldehyde, allowing for the precise tuning of the NLO properties to meet the requirements of specific applications. rsc.org While direct NLO measurements on poly(this compound) are not widely reported, studies on various other polythiophene derivatives confirm the effectiveness of this approach. For example, modifying the substituent groups on polythiophene can result in χ⁽³⁾ values reaching as high as 1.8 x 10⁻⁹ esu. tandfonline.com This highlights the immense potential of systematically functionalized polythiophenes, such as those accessible from this compound, as high-performance NLO materials.
| Polymer Derivative | Measurement Technique | Wavelength (nm) | χ⁽³⁾ (esu) | Reference |
|---|---|---|---|---|
| Soluble Polythiophene Derivative | Degenerate Four-Wave Mixing (DFWM) | 532 | 4.6 x 10⁻⁹ | aip.org |
| Substituted Thieno[3,4-b]pyrazine Polymer | DFWM | Not Specified | 1.8 x 10⁻⁹ | tandfonline.com |
| Substituted Thieno[3,4-b]pyrazine Polymer | Third-Harmonic Generation (THG) | 1200-2400 | ~10⁻¹¹ | tandfonline.com |
Spectroscopic, Structural, and Molecular Weight Characterization of 3 Hexylthiophene 2 Carbaldehyde and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are instrumental in characterizing 3-Hexylthiophene-2-carbaldehyde and its polymers.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure.
A key feature in the ¹H NMR spectrum of this compound is the singlet corresponding to the aldehyde proton (CHO), which typically appears at a downfield chemical shift of around 9.76 ppm to 9.99 ppm. rsc.org The aromatic proton on the thiophene (B33073) ring is observed as a singlet at approximately 7.46 ppm. rsc.org The signals for the hexyl side chain appear in the upfield region of the spectrum. The α-methylene protons (CH₂) adjacent to the thiophene ring resonate as a triplet at about 2.60 ppm. rsc.org The other methylene (B1212753) protons of the hexyl group appear as a multiplet between 1.29 and 1.65 ppm, while the terminal methyl protons (CH₃) show a triplet at around 0.90 ppm. rsc.org
In the context of poly(3-hexylthiophene) (P3HT) and its derivatives, ¹H NMR is crucial for determining the regioregularity of the polymer chains. sigmaaldrich.com The arrangement of the monomer units can be head-to-tail (HT) or head-to-head (HH). The chemical shifts of the α-methylene protons are particularly sensitive to this arrangement. For highly regioregular P3HT, a distinct signal for the α-CH₂ protons of the HT linkages is observed around 2.80 ppm. 104.197.3
Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton | This compound (ppm) | Poly(3-hexylthiophene) (Regioregular) (ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.76 - 9.99 rsc.org | N/A |
| Thiophene Ring (H-4) | 7.46 rsc.org | 6.98 (approx.) |
| α-Methylene (CH₂) | 2.60 rsc.org | 2.80 104.197.3 |
| Methylene (CH₂)n | 1.29 - 1.65 rsc.org | 1.20 - 1.70 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.
The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of approximately 181.90 ppm. rsc.org The carbon atoms of the thiophene ring resonate in the aromatic region, typically between 122 ppm and 144 ppm. rsc.org Specifically, the carbons directly attached to the sulfur atom and the carbon bearing the aldehyde group show distinct signals. The carbon atoms of the hexyl side chain appear in the upfield region, with the terminal methyl carbon being the most shielded.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 181.90 rsc.org |
| C-2 (Thiophene) | 143.99 rsc.org |
| C-3 (Thiophene) | 142.88 rsc.org |
| C-4 (Thiophene) | 136.80 rsc.org |
| C-5 (Thiophene) | 122.13 rsc.org |
| α-CH₂ | 29.48 rsc.org |
| (CH₂)₄ | 31.55, 28.80, 22.56 rsc.org |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The FTIR spectrum of this compound provides clear evidence for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1665 cm⁻¹. 104.197.3 The C-H stretching vibrations of the hexyl chain appear in the region of 2850-3000 cm⁻¹. researchgate.net Vibrations associated with the thiophene ring, including C=C and C-S stretching, are found in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹ and around 800 cm⁻¹, respectively. researchgate.net
For polymers derived from this compound, FTIR can be used to monitor the polymerization reaction and confirm the structure of the resulting polymer. For instance, in poly(3-hexylthiophene), the characteristic peaks for the hexyl side chain and the thiophene ring are present, while the aldehyde peak would be absent or modified depending on the polymerization mechanism. 104.197.3researchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 researchgate.net |
| C=O Stretch (Aldehyde) | ~1665 104.197.3 |
| C=C Stretch (Thiophene) | 1400 - 1600 researchgate.net |
Note: Wavenumbers are approximate and can vary depending on the sample preparation and instrument.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is especially useful for studying conjugated systems like thiophene-based compounds.
The UV-Vis absorption spectrum of this compound in solution typically shows a main absorption band in the ultraviolet region, corresponding to the π-π* electronic transition of the conjugated thiophene ring. The presence of the aldehyde group can influence the position of this absorption maximum (λ_max).
For poly(3-hexylthiophene) and its derivatives, UV-Vis spectroscopy is a powerful tool to assess the effective conjugation length along the polymer backbone. In solution, P3HT typically exhibits a λ_max around 450 nm. In the solid state (as a thin film), this peak often red-shifts to longer wavelengths (around 515-525 nm), and additional vibronic shoulders may appear at approximately 558 nm and 607 nm. researchgate.net This red-shift and the appearance of these shoulders are indicative of increased planarity and intermolecular π-π stacking in the solid state, leading to a longer effective conjugation length. researchgate.net The degree of this red-shift can be correlated with the regioregularity of the polymer, with more regioregular polymers showing a more pronounced effect. nih.gov
Table 4: UV-Vis Absorption Maxima (λ_max) for Poly(3-hexylthiophene)
| State | λ_max (nm) | Vibronic Shoulders (nm) |
|---|---|---|
| Solution | ~450 | N/A |
Note: Wavelengths are approximate and can be influenced by solvent, concentration, and film morphology.
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| Poly(3-hexylthiophene) |
| 2,5-Dibromo-3-dihexylthiophene |
| n-butyllithium |
| N,N-dimethylformamide |
| 5-bromo-3-hexylthiophene-2-carbaldehyde |
| Pd(PPh₃)₂Cl₂ |
| CuI |
| trimethylsilylacetylene |
| 3-hexyl-5-trimethylsilylthiophene-2-carbaldehyde |
| KOH |
| 3-hexyl-5-ethynylthiophene-2-carbaldehyde |
| 3-hexylthiophene-2-carboxylic acid |
| 2,5-dibromo-3-hexylthiophene (B54134) |
| 1,3-bis(diphenylphosphino)propanenickel(II) chloride |
| 2,2′,7,7′-tetrakis-(N,N-di-4-methoxyphenylamino)-9,9′-spiro-bifluorene |
| 3-hexylthiophene (B156222) |
| Iron Chloride (FeCl₃) |
| hmdb.cahmdb.ca-phenyl C60 butyric acid methyl ester |
| Indium tin-oxide |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| C₆₀ |
| 2-Bromopropionic acid tert-butyl ester |
| Styrene |
| Anisole |
| CuBr |
| CuBr₂ |
| N,N′,N′,N″,N″-pentamethyldiethylenetriamine |
| p-toluenesulfonic acid |
| Dioxane |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| dicyclohexylcarbodiimide |
| N,N-dimethylaminopyridine |
| Diisopropylamine |
| ZnCl₂ |
| 2-bromo-3-hexylthiophene (B1249596) |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of conjugated polymers derived from this compound, such as poly(3-hexylthiophene) (P3HT). The fluorescence emission of P3HT is sensitive to its molecular arrangement and environment.
In chloroform (B151607) solution, regioregular poly(3-hexylthiophene-2,5-diyl) exhibits a fluorescence emission maximum (λem) at 568 nm when excited at 443 nm (λex). sigmaaldrich.com The photoluminescence spectra of P3HT in solution can show a red shift with increasing molecular weight, which is indicative of longer effective conjugation lengths in polymers with higher chain lengths. nih.gov
The fluorescence of P3HT films is often quenched compared to their solutions. For instance, the fluorescence emission band of a P3HT printed film is observed at approximately 655 nm. researchgate.net This quenching is a critical phenomenon in applications like organic solar cells, where the interface with an electron acceptor material, such as a fullerene derivative, leads to an almost total quenching of the P3HT fluorescence. This is due to the efficient electron transfer from the excited P3HT's lowest unoccupied molecular orbital (LUMO) to the acceptor's LUMO, signifying an effective donor/acceptor interface. researchgate.net
The photophysical properties can also be influenced by the polymer's nanostructure. For example, nanofibers of a P3HT copolymer showed a twofold increase in the average exciton (B1674681) lifetime compared to thin films, which can be attributed to the specific molecular arrangement within the nanofibers. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a crucial analytical method for determining the molecular weight and structural details of this compound and its polymers.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large molecules like polymers. It works by creating small, ionized droplets from a solution through the application of an electric field. usf.edu This process transfers the molecules from the liquid phase to the gas phase as ions, which can then be analyzed by a mass spectrometer. usf.edu ESI-MS is particularly useful for determining the molecular weight of polymers and can be more sensitive than other ionization methods for certain analytes. nih.gov
For instance, in the analysis of polynitrophenols and related compounds, ESI-MS demonstrated higher sensitivity, especially for hexyl and picric acid, compared to atmospheric pressure chemical ionization (APCI). nih.gov This technique has been successfully used to introduce large molecules into mass spectrometry devices and is increasingly being considered for thin-film deposition in a vacuum. usf.edu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is an invaluable technique for the detailed characterization of synthetic polymers, particularly for end-group analysis. sigmaaldrich.comnih.gov This soft ionization method allows for the resolution of individual oligomeric species, providing information on the mass distribution, repeat unit mass, and the identity of polymer end groups. sigmaaldrich.com
High-resolution MALDI-ToF MS can be used to determine the elemental compositions of end groups from their accurate masses. jeol.comnih.govscdi-montpellier.fr This is critical as the end groups can significantly influence the physical properties of the polymer. jeol.com For example, in the synthesis of monocarboxylated poly(3-hexylthiophene) (P3HT-COOH), MALDI-ToF MS was used to confirm the quantitative conversion of bromine end-groups to carboxylic acid groups. The spectra showed a mass shift of 35 g/mol , corresponding to the mass difference between a bromine atom and a carboxylic acid group. researchgate.net
Similarly, in the synthesis of alkyne-terminated P3HT, MALDI-ToF MS analysis identified the major product as a monofunctional polymer with an alkyne group at one end and a bromine atom at the other. researchgate.net The technique is also instrumental in confirming the success of subsequent reactions, such as the attachment of other molecules to the polymer chain ends. sigmaaldrich.com
It is important to note that while MALDI-ToF MS is powerful for qualitative end-group identification, quantitative analysis of end-group ratios can be challenging as the relative peak intensities may not always accurately represent the weight proportion of each polymer in a mixture. nist.govamerican.edu
Molecular Weight and Polydispersity Analysis
Determining the molecular weight and polydispersity is fundamental to understanding the properties and performance of polymers derived from this compound.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. nsf.gov GPC separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. nsf.gov The retention time is correlated to the molecular weight by using polymer standards, typically polystyrene. nsf.govcmu.edu
For poly(3-hexylthiophene) (P3HT), GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.govresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI of 1 indicates a monodisperse sample, while higher values signify a broader distribution. chromatographyonline.com
The accuracy of GPC analysis for conjugated polymers like P3HT can be affected by their stiffer chain structure compared to flexible standards like polystyrene. nsf.gov Therefore, for more accurate molecular weight determination, a universal calibration using an in-line viscometer or static light scattering (SLS) detector is often employed. nsf.gov GPC has been instrumental in studies showing that the performance of P3HT-based solar cells is highly dependent on the polymer's molecular weight, with higher efficiencies achieved for P3HT with Mn greater than 10,000 g/mol . acs.org
The table below presents typical GPC data for a P3HT sample.
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 5670 g/mol |
| Weight-Average Molecular Weight (Mw) | 6210 g/mol |
| Polydispersity Index (PDI) | 1.07 |
This data indicates a relatively narrow molecular weight distribution, which is often desirable for achieving well-ordered materials with predictable properties.
Electrochemical Characterization
Electrochemical methods are essential for probing the electronic properties of polymers derived from this compound, such as P3HT. These techniques provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for applications in electronic devices.
Cyclic voltammetry (CV) is a common technique used to determine the HOMO and LUMO energy levels. The onset potential of the first oxidation in a cyclic voltammogram corresponds to the HOMO level, while the onset of reduction can be related to the LUMO level. rsc.org For P3HT, the HOMO level is typically reported in the range of -4.7 eV to -5.2 eV. researchgate.net However, a broader range of values has been reported for the LUMO level, from -3.53 to -2.70 eV, which can be attributed to the different experimental conditions and the influence of energetic states that can mask the true LUMO response. researchgate.net
The electrochemical behavior of P3HT is also influenced by its molecular weight and structure. For instance, the HOMO level of linear P3HT has been observed to slightly increase with the degree of polymerization, while for cyclic P3HT, the HOMO level slightly decreases. nih.gov Furthermore, linear P3HT can undergo electro-oxidation at the chain ends during CV measurements, whereas cyclic P3HT, lacking chain ends, exhibits greater electrochemical stability. nih.gov
Electrochemical impedance spectroscopy (EIS) is another powerful technique used to study the charge transfer and transport properties of P3HT films. scielo.brelectrochemsci.org EIS can reveal information about the charge-transfer resistance at the polymer/electrolyte interface and the capacitance related to charge intercalation within the polymer film. electrochemsci.org
The table below summarizes the key electrochemical properties of P3HT.
| Property | Typical Value/Range | Reference |
|---|---|---|
| HOMO Level | -4.7 eV to -5.2 eV | researchgate.net |
| LUMO Level | -2.70 eV to -3.53 eV | researchgate.net |
| Optical Band Gap | ~2.0 eV | rsc.org |
| Electrochemical Band Gap | ~1.96 eV | rsc.org |
These electrochemical parameters are fundamental to understanding the performance of P3HT in various electronic applications, including organic solar cells and field-effect transistors.
Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels (HOMO/LUMO)
Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox properties of polymers derived from this compound, providing insights into their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are fundamental in determining the suitability of these materials for various electronic applications, such as organic solar cells and field-effect transistors.
The HOMO level is associated with the p-doping (oxidation) potential, while the LUMO level is related to the n-doping (reduction) potential. For poly(3-hexylthiophene) (P3HT), a well-studied polymer closely related to those derived from this compound, the HOMO level is consistently reported in a narrow range of -4.92 to -5.20 eV. researchgate.net However, the reported values for the LUMO level show a much broader range, from -3.53 to -2.70 eV, which has been a subject of investigation. researchgate.net This discrepancy is often attributed to the limitations of CV in accurately determining the reduction potential, which can be masked by other electrochemical processes. researchgate.net
For instance, studies on P3HT films on indium tin oxide (ITO) substrates in an acetonitrile (B52724) solution containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) are common for these measurements. researchgate.net The oxidation and reduction potentials are determined from the onset of the respective peaks in the cyclic voltammogram. rsc.org The energy levels can then be calculated using the following equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple (assumed to be 4.8 eV below the vacuum level): rsc.org
E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+)] - 4.8 eV E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+)] - 4.8 eV
Alternatively, the LUMO level can be estimated by adding the optical band gap (determined from UV-Vis spectroscopy) to the HOMO level. researchgate.net
For a related polymer, poly(3-octyl-thiophene-2,5-diyl) (P3OT), CV measurements revealed a HOMO level of 5.59 eV and a LUMO level of 3.76 eV, resulting in an electrochemical band gap of 1.83 eV. core.ac.uk These values are critical for designing heterojunction devices, ensuring proper energy level alignment for efficient charge separation and transport. core.ac.uk
Table 1: HOMO and LUMO Energy Levels of Thiophene-Based Polymers Determined by Cyclic Voltammetry This table is interactive. Users can sort and filter the data by clicking on the headers.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| Poly(3-hexylthiophene) (P3HT) | -4.92 to -5.20 | -3.53 to -2.70 | - | researchgate.net |
| Poly(3-octyl-thiophene-2,5-diyl) (P3OT) | 5.59 | 3.76 | 1.83 | core.ac.uk |
| researchgate.netresearchgate.net-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | 5.87 | 3.91 | 1.96 | core.ac.uk |
Electrochemical Impedance Spectroscopy (EIS) for Conductivity Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrical properties of polymers derived from this compound, particularly their conductivity and interfacial charge transfer processes. EIS measures the impedance of a system over a range of frequencies, and the resulting data can be modeled using equivalent electrical circuits to extract valuable parameters.
For poly(3-hexylthiophene) (P3HT), EIS studies have been instrumental in understanding the effects of degradation and doping on its electrical characteristics. electrochemsci.org When a P3HT thin film electrode undergoes overoxidation, for example, EIS measurements show an increase in the charge-transfer resistance (Rct) at the polymer/electrolyte interface. electrochemsci.org This indicates that the ease with which charge carriers can move between the polymer and the electrolyte is reduced. Concurrently, a decrease in the low-frequency capacitance is observed, which is related to the amount of charge that can be stored in the film. electrochemsci.org
The analysis of the dielectric relaxation time (τ0) from EIS data further corroborates these findings, suggesting that the ionic intercalation/deintercalation process is hindered upon degradation. electrochemsci.org The impedance spectra are typically measured at a DC potential where the polymer is in its conductive (doped) state, with a small AC potential perturbation over a wide frequency range (e.g., 10 kHz to 10 mHz). electrochemsci.org
Furthermore, EIS can be used to differentiate between various processes occurring within the polymer film. Potentiodynamic EIS, for instance, allows for the separation of mid-frequency processes associated with energetic states within the band gap from low-frequency processes related to the filling and emptying of HOMO and LUMO states. researchgate.net This makes it a more reliable method than CV for determining these energy levels in some cases. researchgate.net
In the context of conductivity, studies on P3HT have shown that factors like film thickness and crystallinity can significantly influence electrical conductivity. nsf.gov While strong coupling with Fabry-Perot cavities was investigated as a potential method to enhance conductivity, the primary observed effect was an increase in conductivity with film thickness, which was tentatively attributed to increased polymer order in thicker films. nsf.gov
Table 2: Key Parameters from EIS Analysis of Thiophene-Based Polymers This table is interactive. Users can sort and filter the data by clicking on the headers.
| Polymer System | Condition | Charge-Transfer Resistance (Rct) | Low-Frequency Capacitance | Key Finding | Reference |
| Poly(3-hexylthiophene) (P3HT) | Overoxidation | Increases | Decreases | Hindered ionic intercalation/deintercalation | electrochemsci.org |
| Poly(3-hexylthiophene) (P3HT) | Doped State | - | - | Allows differentiation of energy states | researchgate.net |
| Poly(3-hexylthiophene) (P3HT) | In Fabry-Perot Cavity | - | - | Conductivity increases with film thickness | nsf.gov |
Morphological and Microstructural Analysis
The performance of devices based on polymers of this compound is intrinsically linked to the morphology and microstructure of the polymer films. Various microscopy and diffraction techniques are employed to characterize these features from the nanoscale to the crystalline level.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal nanostructure of polymer films. For polymers of this compound, TEM can reveal details about the phase separation in polymer blends, the distribution of different components, and the formation of nanoscale domains.
In a study of graft copolymers of poly(3-hexylthiophene) (P3HT) and poly(lactic acid) (PLA), TEM combined with energy-dispersive X-ray analysis (EDX) was used to map the distribution of the two components. acs.org By identifying the sulfur atoms in P3HT, the researchers could visualize the nanometer-scale porous structure that formed after the removal of the PLA. acs.org Cryo-TEM has also been employed to visualize P3HT assemblies in solution, revealing a three-dimensional lamellar structure formed by the stacking of conjugated backbones. nih.gov
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface morphology of thin films with nanoscale resolution. For polymers of this compound, AFM is used to determine surface roughness, identify the presence of crystalline domains and fibrillar structures, and visualize the nanoscale morphology of polymer blends.
High-resolution AFM has been used to study thin films of poly(3-hexylthiophene) (P3HT), revealing the nanoscale organization of the polymer chains. nih.govacs.org In blends of P3HT with fullerene derivatives, which are common in organic solar cells, AFM can show how the two components are mixed and whether phase separation occurs on a desirable length scale. nih.govacs.org The surface roughness of P3HT films, which can be quantified using AFM, is an important parameter that can affect device performance. acs.org For example, non-porous films of P3HT-g-PLA copolymers exhibited a very low surface roughness of less than 0.5 nm. acs.org The formation of nanofibers in P3HT films, which can enhance charge transport, can also be observed and quantified using AFM. researchgate.net Doping of P3HT films has also been shown to alter the surface morphology, leading to a broadening of the fibrillar structures. aps.org
X-ray Diffraction (XRD) for Crystalline Structure and Packing
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and molecular packing of polymers. For semi-crystalline polymers like those derived from this compound, XRD provides information about the degree of crystallinity, the orientation of the polymer chains, and the unit cell parameters of the crystalline domains.
In studies of poly(3-hexylthiophene) (P3HT), XRD patterns typically show a strong diffraction peak at a low angle (around 2θ ≈ 5.4°), which corresponds to the lamellar stacking of the polymer chains with an interlayer spacing (d100) on the order of 1.6 nm. uobasrah.edu.iqresearchgate.net This peak arises from the regular arrangement of the thiophene backbones and the hexyl side chains. The presence and sharpness of this peak are indicative of the degree of crystallinity. uobasrah.edu.iq
More detailed XRD studies, including grazing-incidence X-ray diffraction (GIXD), can reveal the orientation of the crystalline domains with respect to the substrate. osti.gov For instance, it can be determined whether the polymer backbones are oriented "edge-on" (perpendicular to the substrate) or "face-on" (parallel to the substrate), which has significant implications for charge transport in devices. Resonant X-ray diffraction experiments have even been used to determine the tilt of the planar backbone of P3HT within the unit cell, finding a tilt of 30 ± 5°. rsc.org
The crystal structure of P3HT has been determined to be monoclinic with two monomer units per unit cell. researchgate.net However, other studies have also proposed an orthorhombic unit cell. vtt.fi The degree of crystallinity in P3HT has been quantified using a combination of XRD, mass density, and solid-state NMR, with values typically in the range of 47-56% at room temperature. osti.gov
Table 3: Summary of Morphological and Structural Characterization Techniques This table is interactive. Users can sort and filter the data by clicking on the headers.
| Technique | Information Obtained | Key Findings for Thiophene-Based Polymers | References |
| Scanning Electron Microscopy (SEM) | Surface topography, film uniformity, large-scale aggregates | Can be used to assess overall film quality and fabricated structures. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Internal nanostructure, phase separation, component distribution | Revealed nanometer-scale porosity in P3HT-g-PLA and 3D lamellar structures in P3HT assemblies. | acs.orgnih.gov |
| Atomic Force Microscopy (AFM) | Surface roughness, crystalline domains, fibrillar structures, nanoscale morphology | Visualized nanoscale organization of P3HT, low surface roughness in copolymer films, and formation of nanofibers. | acs.orgnih.govacs.orgresearchgate.netaps.org |
| X-ray Diffraction (XRD) | Degree of crystallinity, chain orientation, unit cell parameters | Confirmed semi-crystalline nature with lamellar stacking, determined chain orientation and backbone tilt, and quantified crystallinity. | uobasrah.edu.iqresearchgate.netosti.govrsc.orgvtt.fi |
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of materials. For conjugated polymers like poly(3-hexylthiophene) (P3HT) and its monomer precursor, this compound, these methods provide valuable insights into their properties and processing parameters. The following sections detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the study of these materials. While extensive data exists for the polymer, the thermal properties of the monomer, this compound, are not widely documented in scientific literature.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition profile of polymers.
For poly(3-hexylthiophene), TGA reveals that the polymer is thermally stable up to high temperatures. The decomposition of P3HT typically begins at temperatures above 300°C, with significant weight loss occurring between 400°C and 500°C. The exact decomposition temperature can be influenced by factors such as the synthesis method and the presence of any residual catalysts or impurities. For instance, P3HT synthesized via different oxidative polymerization conditions may exhibit slight variations in their thermal stability. Studies have shown that the thermal stability of P3HT is a key factor in its application in organic electronic devices, as it dictates the maximum processing temperatures the material can withstand without degradation.
One study on the synthesis of P3HT with and without microwave radiation showed that the resulting polymers exhibited high thermal stability, with decomposition starting around 400°C. researchgate.net The TGA curves indicated that the major weight loss for both conventionally and microwave-synthesized P3HT occurs in a single step, suggesting a clean decomposition process. researchgate.net
Table 1: TGA Data for Poly(3-hexylthiophene) (P3HT)
| Sample | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
|---|---|---|
| P3HT (Conventional Synthesis) | ~400 | Not Specified |
Note: The data presented is a general representation from the literature; specific values can vary based on experimental conditions and sample purity.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions, providing insights into the phase behavior and crystallinity of polymers like P3HT.
The thermal properties of P3HT are significantly influenced by its molecular weight and regioregularity. DSC studies have shown that the crystalline melting temperature (T_m) of P3HT increases with increasing molecular weight and with a decrease in the length of the alkyl side-chain. nih.gov For instance, P3HT with higher molecular weights exhibits more defined melting endotherms. nih.gov The crystallinity of P3ATs also tends to increase with growing molecular weight. nih.gov
DSC thermograms of P3HT typically show a melting endotherm upon heating and a crystallization exotherm upon cooling. A study investigating P3HT with varying molecular weights reported that low-molecular-weight samples showed smaller endothermic peaks compared to their high-molecular-weight counterparts. nih.gov The enthalpy of fusion (ΔH_f), which is proportional to the degree of crystallinity, also varies with molecular weight. nih.gov
The phase transitions in P3HT can be complex, with some studies revealing two distinct crystal formation processes: a rapid process that forms more stable crystals at higher temperatures, and a slower process that leads to the growth of less stable crystals. usherbrooke.ca The existence of an ordered nematic state in the melt of P3HT has been suggested to explain this behavior. usherbrooke.ca
Furthermore, techniques like successive self-nucleation and annealing (SSA) coupled with DSC have been employed to probe the relationship between crystal size and melting temperature. nist.gov These studies have been crucial in determining the equilibrium melting temperature (T_m^0) and the enthalpy of fusion for a perfect P3HT crystal, which are essential parameters for accurately quantifying the degree of crystallinity. nist.gov Research has established an equilibrium melting temperature of 272 ± 6 °C and an enthalpy of fusion per crystalline repeat unit of 49 ± 2 J/g for Form I crystals of P3HT. nist.gov
The glass transition temperature (T_g) of the amorphous fraction of P3HT has also been investigated, with some reports indicating it to be below room temperature, suggesting that the polymer is in a rubbery state at ambient conditions. researchgate.netmdpi.com
Table 2: DSC Data for Poly(3-hexylthiophene) (P3HT) of Varying Molecular Weights
| Sample (P3HT) | Molecular Weight (kDa) | Melting Temperature (T_m) (°C) | Crystallization Temperature (T_c) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) |
|---|---|---|---|---|
| P3HT-15 | 15 | 215 | 175 | 25 |
| P3HT-21 | 21 | 220 | 180 | 30 |
| P3HT-35 | 35 | 228 | 190 | 35 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. nih.gov Actual values can vary depending on the specific sample and experimental conditions.
Computational and Theoretical Investigations of 3 Hexylthiophene 2 Carbaldehyde and Its Polymers
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules and polymers at the atomic level. rsdjournal.org These methods allow for the detailed examination of electronic structures and the prediction of various material properties.
Density Functional Theory (DFT) for Electronic Structure and Energy Levels
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study the structural and electronic properties of poly(3-hexylthiophene) (P3HT) and its derivatives. researchgate.netchula.ac.th
First-principles DFT calculations reveal that the structural organization of P3HT crystals significantly influences their electronic properties. The most stable configuration for a regioregular P3HT crystal is a staggered structure. researchgate.net This crystalline form is more stable than isolated P3HT chains, indicating strong intermolecular interactions. researchgate.net The electronic properties, particularly the band gap and the dispersion of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) bands, are highly dependent on the π-π interactions, which can be tuned by altering the interchain distance in the stacking direction. researchgate.net For instance, moving from a disordered to a more compact polymer crystal can lead to a significant decrease in the direct band gap and an increase in the dispersion of the HOMO and LUMO bands. researchgate.net
DFT has also been employed to study the interaction of P3HT with other molecules, such as oxygen, which is known to act as a p-dopant. nih.gov These studies show that the interaction with molecular oxygen can introduce trap states, affecting the electronic structure. nih.gov Furthermore, DFT calculations are instrumental in understanding the impact of substituents on the thiophene (B33073) ring. For example, the introduction of different functional groups can alter the total energy and the band gap of polythiophene derivatives. tandfonline.com
The following table summarizes key electronic properties of a P3HT crystal calculated using DFT:
| Property | Value |
| Stability of Staggered Structure (vs. isolated chains) | 875 meV/monomer researchgate.net |
| Decrease in Direct Band Gap (disordered to packed) | ~0.8 eV researchgate.net |
| Increase in HOMO Band Dispersion | 0.60 eV researchgate.net |
| Increase in LUMO Band Dispersion | 1.33 eV researchgate.net |
| Data sourced from first-principles DFT calculations on regioregular poly(3-hexylthiophene) crystals. researchgate.net |
Prediction of Spectroscopic Properties
Theoretical calculations are also crucial for predicting and interpreting spectroscopic data. Methods like DFT and time-dependent DFT (TD-DFT) can be used to simulate various spectra, including infrared (IR), Raman, and UV-visible absorption spectra. mdpi.comeurjchem.com
For thiophene derivatives, DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR spectra to validate the molecular structure. mdpi.com These calculations help in assigning the observed vibrational modes to specific molecular motions. For instance, in poly(3-hexylthiophene), the Raman modes around 1450 cm⁻¹ and 1380 cm⁻¹ are sensitive to the π-electron delocalization and conjugation length. uobasrah.edu.iq
UV-visible spectroscopy is a key technique for characterizing the electronic transitions in conjugated polymers. TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in the UV-vis spectrum. eurjchem.com The calculated absorption spectra can provide insights into the electronic transitions between the HOMO and LUMO levels. For example, the calculated optical band gap for P3HT is in the range of 1.7–2.1 eV. uobasrah.edu.iq
The following table shows a comparison of experimental and DFT-calculated spectroscopic data for a thiophene derivative:
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
| FT-IR Vibrational Frequencies | Varies with functional group | Correlates well with experimental data mdpi.com |
| Raman Shift (C=C stretching) | ~1450 cm⁻¹ uobasrah.edu.iq | Can be simulated to match experimental results |
| Optical Band Gap (UV-vis) | 1.9 eV uobasrah.edu.iq | Can be calculated via TD-DFT eurjchem.com |
| This table provides a general comparison. Specific values depend on the exact molecule and computational parameters. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com This technique is particularly useful for investigating the conformational dynamics and structural organization of polymers. polimi.ituni-halle.de
Polymer Chain Conformation and Packing Structure
The conformation of polymer chains plays a critical role in determining the material's properties. youtube.comyoutube.com MD simulations have been extensively used to study the conformation of single poly(3-hexylthiophene) chains as a function of temperature. mdpi.com These simulations have shown that P3HT chains can adopt various conformations, including bundle and toroid structures, with bundles being more prevalent at lower temperatures. mdpi.com
The flexibility of the polymer backbone is a key characteristic. For P3HT, the persistence length, which is a measure of chain stiffness, has been measured to be around 3 nm at room temperature. researchgate.net This semiflexible nature allows for both planar conformations, which are crucial for conjugation, and a degree of torsional disorder. researchgate.net MD simulations can model these conformational changes and their dependence on factors like temperature and solvent environment. mdpi.com For example, simulations have shown that adding a solvent can lead to swelling of the polymer coil at specific temperatures. mdpi.com
The packing of polymer chains in the solid state is also critical for device performance. MD simulations of P3HT oligomers have been used to explore the polymorphism of P3HT and the relative stability of its different crystalline forms. polimi.it These simulations can provide insights into the mechanisms of phase transitions and the influence of molecular weight on the crystal structure. polimi.it
The following table summarizes conformational properties of P3HT chains:
| Property | Description | Value/Observation |
| Predominant Conformations | Shapes adopted by single P3HT chains | Bundles and toroids mdpi.com |
| Persistence Length | Measure of chain stiffness | ~3 nm at room temperature researchgate.net |
| Temperature Dependence | Effect of temperature on conformation | Bundles are more common at lower temperatures mdpi.com |
| Solvent Effect | Impact of solvent on chain size | Swelling observed at specific temperatures in THF mdpi.com |
| Data derived from atomistic and coarse-grained molecular dynamics simulations. mdpi.com |
Intermolecular Interactions in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by noncovalent interactions. nih.gov In the context of conjugated polymers, understanding and controlling self-assembly is key to achieving desired morphologies for efficient charge transport. nih.govrsc.org
MD simulations can be used to investigate the intermolecular interactions that drive the self-assembly of P3HT and its derivatives. rsc.org These interactions include π-π stacking between the thiophene rings and van der Waals interactions between the alkyl side chains. The orientation of the polymer chains at interfaces is particularly important. For instance, an "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is often desired for efficient in-plane charge transport in field-effect transistors. nih.gov
Simulations can model how factors like the substrate, solvent, and chemical modifications influence the self-assembled structure. nih.gov For example, the interaction between P3HT and a graphene surface can lead to a face-on orientation, where the polymer chains are parallel to the surface. polimi.it
Modeling of Charge Transport Mechanisms
Understanding charge transport in organic semiconductors is crucial for optimizing the performance of electronic devices. aps.orgnih.gov Theoretical models and simulations are essential tools for elucidating the complex mechanisms of charge movement in these materials. researchgate.netresearchgate.net
Charge transport in conjugated polymers like P3HT is often described by a hopping mechanism, where charge carriers move between localized states. researchgate.net The efficiency of this process is highly dependent on the structural order of the polymer. In partially ordered P3HT films, charge transport occurs through a combination of delocalized transport within crystalline regions and hopping between these regions through a disordered matrix. nih.govresearchgate.net
Theoretical models can relate the charge carrier mobility to factors such as the charge carrier density, temperature, and electric field. researchgate.netaps.org For instance, in P3HT, the charge transport is strongly dependent on the charge-carrier density. researchgate.net At low carrier densities, transport is often limited by traps, which are localized states within the band gap. aps.org
More advanced models consider the percolation of charge carriers through a network of ordered and disordered regions. nih.gov These models can help to explain the transition from semiconducting to more metallic behavior as the charge carrier density increases. researchgate.net The charge transport properties are also influenced by intramolecular and intermolecular interactions, which affect the planarity of the polymer backbone and the degree of π-π stacking. nih.gov
The following table highlights key aspects of charge transport in P3HT:
| Transport Parameter | Description | Observation/Model |
| Charge Transport Mechanism | How charges move through the material | Hopping between localized states researchgate.net |
| Role of Structural Order | Impact of crystallinity on transport | Transport is more efficient in ordered regions nih.gov |
| Influence of Carrier Density | Effect of the number of charge carriers | Transport is strongly dependent on carrier density researchgate.net |
| Trap-Limited Conduction | Effect of localized trap states | Dominant at low carrier densities aps.org |
| Mobility in OFETs | Charge carrier mobility in transistors | Can reach up to 0.14 cm²/Vs in ordered films nih.gov |
| This table summarizes findings from various studies on charge transport in P3HT. researchgate.netaps.orgnih.gov |
Structure-Property Relationships Derived from Theoretical Studies
Computational and theoretical investigations provide profound insights into the intricate relationships between the molecular structure of poly(3-hexylthiophene) (P3HT) and its derivatives, and their resulting electronic and optical properties. While specific theoretical studies on poly(3-hexylthiophene-2-carbaldehyde) are not extensively documented, a wealth of knowledge can be extrapolated from the comprehensive computational work on the closely related and widely studied P3HT. These studies, predominantly employing Density Functional Theory (DFT), offer a foundational understanding of how molecular conformation, side-chain arrangement, and intermolecular interactions dictate the material's performance in optoelectronic applications.
Theoretical studies have been instrumental in elucidating the conformational dynamics of P3HT chains. Fully optimized conformations of P3HT oligomers have been investigated using large-scale DFT calculations, such as those at the B3LYP/6-31+G(d,p) level. researchgate.net These calculations reveal that the lowest energy conformations are not planar. Instead, the thiophene rings are twisted from planarity, and the hexyl side chains are also twisted relative to the thiophene plane. researchgate.net For instance, detailed conformational analysis of P3HT oligomers up to the decamer indicates that thiophene rings are twisted by approximately 47° from planarity, while the hexyl side chains exhibit a twist of about 75° from the thiophene plane. researchgate.net This nonplanar backbone chain is energetically favored over a planar conformation. researchgate.net The presence of the hexyl side chain is also shown to lower the cis-trans barrier compared to unsubstituted polythiophene, a result of nonbonded repulsive interactions in near-planar conformations. researchgate.net
The interplay between the polymer backbone and the alkyl side chains is a critical determinant of the material's properties. The length of the alkyl side chain in poly(3-alkylthiophenes) (P3ATs) has been shown to influence the electrochemical band gap and the absorption coefficient. Theoretical studies support experimental findings that as the side chain length increases, the electrochemical band gaps are slightly increased, while the absorption coefficient tends to decrease. researchgate.net This is a crucial relationship for tuning the material's light-harvesting capabilities in solar cell applications. researchgate.netnih.gov
Molecular dynamics simulations have further expanded the understanding of P3HT's structural behavior in different environments. These simulations have been used to investigate the stability of helical conformations of P3HT chains. tue.nl It has been shown that a helical P3HT chain can remain stable at room temperature but loses its structure at elevated temperatures. tue.nl The choice of force fields in these simulations, such as Gromos53a5, OPLS-AA, and Amber99sb, is critical for accurately modeling the interactions within the system. tue.nlacs.org
DFT calculations are also pivotal in predicting the optoelectronic properties of these polymers. The relatively wide bandgap of P3HT, around 2 eV, limits its absorption of the solar spectrum. nih.gov Theoretical studies on donor-acceptor (D-A) polymer monomers, which often incorporate thiophene derivatives, aim to design materials with narrower bandgaps to improve photon absorption. nih.gov These calculations typically involve determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to estimate the electronic bandgap. nih.gov
The introduction of an oxygen molecule near a P3HT chain has also been studied theoretically to understand its p-doping effect. DFT calculations have shown that the interaction between a P3HT monomer and an O₂ molecule can form a stable complex, leading to the introduction of trap-states. nih.gov This provides a molecular-level explanation for the experimentally observed p-doping character of P3HT in the presence of oxygen. nih.gov
The following tables summarize some of the key parameters derived from computational studies on P3HT, which serve as a valuable reference for understanding the structure-property relationships in its derivatives.
Table 1: Calculated Conformational Parameters for P3HT Oligomers
| Parameter | Value | Computational Method | Reference |
|---|---|---|---|
| Backbone Twist Angle | ~47° | B3LYP/6-31+G** | researchgate.net |
| Hexyl Group Twist Angle | ~74-75° | B3LYP/6-31+G(d,p) | researchgate.net |
Table 2: Theoretical and Experimental Optoelectronic Properties of P3ATs
| Polymer | Optical Band Gap (eV) | Trend in Electrochemical Band Gap with Side Chain Length | Trend in Absorption Coefficient with Side Chain Length | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | 1.92 | Increases | Decreases | researchgate.net |
| Poly(3-octylthiophene) (P3OT) | 1.92 | Increases | Decreases | researchgate.net |
Mechanistic Elucidations and Kinetic Studies in Synthesis and Polymerization
Reaction Mechanisms in 3-Hexylthiophene-2-carbaldehyde Formation
The introduction of a formyl (-CHO) group onto the 3-hexylthiophene (B156222) ring is most commonly achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a prime example of this transformation, offering a mild and efficient route for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org
The Vilsmeier-Haack reaction is the archetypal mechanism for the formylation of 3-hexylthiophene. wikipedia.org This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the active electrophile. ijpcbs.comchemistrysteps.com
The mechanism proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This iminium ion is the key electrophile in the reaction.
Electrophilic Aromatic Substitution: The electron-rich thiophene (B33073) ring of 3-hexylthiophene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion. The substitution occurs preferentially at the C2 or C5 position, which are the most activated positions in 3-substituted thiophenes. Subsequent loss of a proton restores the aromaticity of the thiophene ring, leading to an iminium salt intermediate. masterorganicchemistry.comresearchgate.net
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to yield the desired aldehyde, this compound. organic-chemistry.orgwikipedia.org
The Vilsmeier reagent is considered a weak electrophile compared to those used in Friedel-Crafts acylations, which is why the reaction is most effective on activated aromatic systems like phenols, anilines, and thiophenes. chemistrysteps.com The regioselectivity of the formylation on 3-substituted thiophenes can be influenced by the steric bulk of both the substituent at the 3-position and the Vilsmeier reagent itself. researchgate.net
Polymerization Mechanisms
While this compound itself is not typically the monomer used for high molecular weight polymer synthesis, the closely related monomer, 3-hexylthiophene (3HT), is the workhorse for producing poly(3-hexylthiophene) (P3HT). The mechanisms governing the polymerization of 3HT are crucial for controlling the polymer's regioregularity, molecular weight, and electronic properties.
Catalyst Transfer Polycondensation (CTP) is a powerful, living, chain-growth mechanism that allows for the synthesis of well-defined, regioregular P3HT with low polydispersity and controlled molecular weights. acs.orgumich.edu This method typically involves the polymerization of a monomer like 2-bromo-5-chloromagnesio-3-hexylthiophene using a Nickel or Palladium catalyst. acs.orgacs.org
The key feature of CTP is that the catalyst, after facilitating a cross-coupling step, transfers intramolecularly to the new terminal end of the growing polymer chain rather than dissociating into the solution. acs.org This ensures that the catalyst remains associated with a single polymer chain, promoting chain-growth polymerization over step-growth. acs.org The process involves a repetitive cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The living nature of this polymerization allows for precise control over the polymer's length by adjusting the monomer-to-catalyst ratio and enables the synthesis of block copolymers. umich.eduresearchgate.net Studies using MALDI-TOF mass spectrometry have confirmed that polymers produced via this method have defined end-groups, such as hydrogen and bromine, originating from the initiator and termination steps. acs.org
Chemical oxidative polymerization is another common and straightforward method for synthesizing P3HT. mdpi.com This method typically uses an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent like chloroform (B151607). researchgate.netuobasrah.edu.iq
The proposed mechanism begins with the oxidation of the 3-hexylthiophene monomer by the oxidant (e.g., Fe³⁺) to form a radical cation. mdpi.comrsc.org These radical cations then undergo electrophilic substitution, coupling with neutral monomer molecules or other radical cations to form dimers and subsequently longer oligomers and polymers. mdpi.com The polymerization is generally considered a step-growth process, which can lead to polymers with a broader molecular weight distribution compared to CTP. umich.edu The reaction is terminated by quenching with a solvent like methanol. uobasrah.edu.iq The yield and properties of the resulting P3HT can be influenced by factors such as the monomer-to-oxidant ratio and the choice of solvent. researchgate.net
In P3HT synthesis, several side reactions and termination pathways can occur, affecting the final polymer structure and properties.
Regio-irregularities: In oxidative coupling and early cross-coupling methods, miscouplings can occur, leading to head-to-head (HH) or tail-to-tail (TT) linkages instead of the desired head-to-tail (HT) configuration. These regio-defects disrupt the polymer's planarity and crystallinity. ethz.ch
Side Reactions at the 4-Position: The 4-position of the 3-hexylthiophene ring can also be susceptible to reactions. For instance, solvent-free oxidative coupling polymerization has been shown to help regulate side reactions at this position. rsc.org Electrophilic substitution, such as bromination, can also occur at the 4-position of a pre-formed P3HT chain. researchgate.net
Termination Steps: In CTP, termination can be deliberately induced by adding a quenching agent. However, spontaneous termination can also happen. In Ni-catalyzed polymerizations using Grignard reagents, β-hydride elimination from a polymer-Ni-alkyl complex can occur, leading to a polymer with H/H end groups. acs.org The polymerization can also be terminated by protonation, resulting in a hydrogen atom at one chain end. rsc.org In some cases, unreacted monomer or precipitation of the growing polymer can also lead to termination. ethz.ch
Kinetic Parameters and Reaction Rate Studies
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While detailed kinetic parameters for the synthesis of this compound are not widely reported, the kinetics of P3HT formation and processing have been investigated.
The rate of polymerization in CTP is influenced by the catalyst, with palladium-based catalysts enabling rapid polymerization even under air-tolerant conditions. umich.eduumich.edu The molecular weight of the resulting polymer is often observed to increase linearly with monomer conversion, a hallmark of a living polymerization.
For P3HT crystallization from solution under shear flow, kinetic analysis using the Avrami model has been performed. nist.gov This model describes how solids transform from one phase to another at a constant temperature. The study revealed that the crystallization process involves homogeneous nucleation and one-dimensional fibrillar crystal growth. nist.gov The Avrami exponent (m), which provides information about the nucleation type and growth dimensionality, was determined from these studies.
Table 1: Avrami Analysis of P3HT Crystallization Kinetics
| Parameter | Description | Observed Value/Interpretation | Reference |
|---|---|---|---|
| Avrami Exponent (m) | Indicates the mechanism of nucleation and the dimensionality of crystal growth. | Approached a maximum value of 2. | nist.gov |
| Inferred Mechanism | The physical process corresponding to the Avrami exponent. | Homogeneous nucleation with 1-dimensional fibril crystal growth. | nist.gov |
| Rate-Limiting Factor | The slowest step controlling the overall crystallization rate. | Limited by the contact time between P3HT molecules, driven by π-π stacking, rather than diffusion. | nist.gov |
Determination of Activation Energies and Rate Constants
The polymerization of 3-hexylthiophene can proceed through various mechanisms, each with distinct kinetic parameters. Understanding these parameters, such as activation energy and rate constants, is crucial for controlling the polymerization process and the properties of the resulting polymer.
In addition to oxidative polymerization, catalyst-transfer polycondensation (KCTP) is a widely used method for producing well-defined P3HT. The kinetics of KCTP have been investigated to understand the reactivity of different monomers. For instance, in Kumada Catalyst-Transfer Polycondensation, the homopolymerization rate constants for various thiophene monomers have been determined. These constants are indicative of how quickly a monomer is incorporated into the growing polymer chain.
Below is a data table summarizing the homopolymerization rate constants for 3-hexylthiophene (3HT) and other related thiophene monomers.
Homopolymerization Rate Constants for Thiophene Monomers in KCTP
| Monomer | Homopolymerization Rate Constant (k₁₁) (M⁻¹s⁻¹) |
|---|---|
| 3-Hexylthiophene (3HT) | Value not explicitly provided in search results |
| 3-Dodecylthiophene (3DDT) | Similar to 3HT |
| 3-(2-Ethylhexyl)thiophene (2EHT) | Failed to homopolymerize under the studied conditions |
| 3-(4-Octylphenyl)thiophene (3OPT) | Significantly lower than 3HT |
| 3-(6-Bromohexyl)thiophene (3BrHT) | Similar to 3HT |
Data derived from a study on copolymerization kinetics in KCTP, which indicated relative reactivities. rsc.org
These rate constants highlight the influence of the monomer's side-chain structure on its reactivity during polymerization. rsc.org
Influence of Reaction Conditions on Kinetics and Yield
Several factors have been shown to influence the polymerization process:
Method of Polymerization: Different polymerization methods, such as oxidative polymerization, Grignard metathesis (GRIM), and direct arylation protocol (DArP), result in polymers with varying characteristics. nih.govacs.org For example, GRIM polymerization can lead to very high molecular weight and fully regioregular polymers. nih.gov
Catalyst and Oxidant: In oxidative polymerization, the choice and concentration of the oxidizing agent, such as FeCl₃, are critical. researchgate.netrsc.org The molar ratio of the oxidant to the monomer can affect the properties of the synthesized P3HT. researchgate.net In catalyst-transfer polymerization, the type of catalyst, for instance, different nickel complexes, plays a crucial role in controlling the polymerization.
Solvent: The solvent used in the polymerization process can influence the reaction. For example, in the oxidative polymerization of 3-hexylthiophene with FeCl₃, the catalyst's behavior can change depending on whether the solvent is chloroform or hexane (B92381). researchgate.net
Temperature: The reaction temperature directly impacts the rate of polymerization, as indicated by the activation energy.
External Factors: The application of an external electric field (EEF) and sonication during oxidative coupling has been shown to improve the regioregularity of the synthesized P3HT. rsc.org
The following interactive table illustrates the effect of different synthetic methods on the properties of the resulting P3HT.
Effect of Synthetic Method on P3HT Properties
| Synthetic Method | Molecular Weight (Mw) (kDa) | Regioregularity (RR) (%) | Polydispersity Index (PDI) |
|---|---|---|---|
| Oxidative (with CoCl₂) | 338 | 76 | 5.6 |
| Oxidative | 223 | 79 | 4.1 |
| GRIM | 194 | 100 | 2.8 |
| DArP | 19 | 95 | 2.3 |
Data from a study on the impact of P3HT properties on perovskite solar cells. acs.orguniroma1.it
These findings underscore the importance of carefully selecting and controlling the reaction conditions to achieve the desired properties in the final polymer, which in turn dictates its performance in various applications. uniroma1.it
Future Research Directions and Concluding Remarks
Innovations in Synthesis and Scale-Up
Future advancements in the utility of 3-hexylthiophene-2-carbaldehyde are intrinsically linked to innovations in its synthesis and the ability to produce it on a larger scale. Current synthetic routes, while effective at the laboratory level, often face challenges in terms of yield, purity, and cost-effectiveness when scaled up.
One promising avenue of research is the development of more efficient and regioselective synthesis protocols. mdpi.com For instance, methods utilizing chemo- and regioselective Br/Li exchange reactions have shown success in producing multi-functionalized thiophenes, which can be adapted for the synthesis of this compound and its derivatives. mdpi.com These approaches offer precise control over the substitution pattern on the thiophene (B33073) ring, which is crucial for tailoring the electronic properties of the final materials.
Furthermore, there is a growing interest in catalytic methods that can streamline the synthetic process. The development of novel catalysts could lead to one-pot or continuous flow processes, significantly reducing production time and costs. Such advancements are critical for the commercial viability of materials derived from this key building block.
Design of Novel Functionalized Materials
The aldehyde functionality of this compound serves as a versatile handle for the introduction of a wide range of functional groups. This capability is central to the design of novel materials with tailored properties.
Future research will likely focus on the synthesis of new derivatives by reacting the aldehyde group with various nucleophiles. This could lead to the creation of:
Novel Monomers for Polymerization: By converting the aldehyde to other functional groups like vinyl, ethynyl, or reactive esters, new monomers can be prepared for polymerization, leading to polymers with unique architectures and properties.
Functional Dyes and Chromophores: The aldehyde can be a key component in the synthesis of push-pull chromophores for applications in non-linear optics and dye-sensitized solar cells.
Self-Assembling Molecules: Introducing moieties capable of hydrogen bonding or other non-covalent interactions can lead to the formation of highly ordered supramolecular structures.
A significant area of exploration is the post-functionalization of polymers derived from 3-hexylthiophene-based monomers. For example, well-defined monofunctionalized poly(3-hexylthiophene) (P3HT) with terminal groups like thiol, carboxylic acid, or acrylate (B77674) have been synthesized. researchgate.netnih.gov These functionalized polymers can then be used to create novel graft copolymers with a "rod-coil" architecture, where the rigid P3HT chains are grafted onto flexible polymer backbones. nih.gov
Enhanced Performance in Organic Electronic Devices
A primary driver for research into this compound is its potential to create materials that enhance the performance of organic electronic devices. These include organic thin-film transistors (OTFTs), organic photovoltaic (OPV) cells, and organic light-emitting diodes (OLEDs).
In the context of OTFTs, materials derived from this compound can influence device performance in several ways. The molecular ordering and orientation of the organic semiconductor layer are critical for efficient charge transport. researchgate.net Research has shown that modifying the interface between the dielectric and the semiconductor can significantly improve device characteristics. For instance, using a virgin graphene oxide interfacial layer has been shown to increase the drain current and field-effect mobility of P3HT-based OTFTs. researchgate.netmdpi.com Future work will likely explore other novel interfacial materials and surface treatments to further optimize device performance.
For OPV applications, the morphology of the active layer, which typically consists of a blend of a donor and an acceptor material, is paramount. The elongation of molecular domains in P3HT-based materials can facilitate charge percolation and lead to higher short-circuit current densities. researchgate.net The design of new P3HT derivatives with optimized energy levels and miscibility with fullerene or non-fullerene acceptors is a key area of ongoing research. For example, P3HT-functionalized siloxane nanoparticles have been blended with a C60 derivative to achieve a power conversion efficiency of 2.5%. rsc.org
Exploration of New Application Domains
While the primary focus has been on traditional organic electronics, the unique properties of materials derived from this compound are opening doors to new and exciting application domains.
One of the most promising new frontiers is in the field of bioelectronics . nih.gov The inherent biocompatibility and optoelectronic properties of P3HT-based materials make them suitable for applications such as biosensors, neural interfaces, and platforms for tissue engineering. nih.gov Their ability to transduce optical signals into electrical or biological responses is particularly valuable for developing next-generation medical devices. nih.gov
Another emerging application is in protective coatings for battery materials . osti.gov When mixed with carbon nanotubes, P3HT can serve as a conductive binder and protective coating for cathode materials in lithium-ion batteries. osti.gov This coating can suppress electrolyte breakdown and improve the cycling stability and power density of the battery. osti.gov
Furthermore, the development of water-soluble fluorescent polymers based on thiophene derivatives opens up possibilities for applications in sensing and bio-imaging. mdpi.com
Advanced Characterization and Theoretical Modeling Approaches
To guide the rational design of new materials and to fully understand their structure-property relationships, advanced characterization techniques and theoretical modeling are indispensable.
Future research will increasingly rely on sophisticated characterization methods to probe the morphology and electronic structure of materials at various length scales. Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for visualizing the nanoscale morphology of thin films. nih.gov Spectroscopic methods, including UV-Vis and photoluminescence spectroscopy, provide insights into the electronic properties and excitonic coupling in these materials. osti.gov
In parallel, theoretical modeling plays a critical role in predicting the properties of new materials before they are synthesized. nih.gov Molecular-level models can help to understand how changes in molecular structure, such as the introduction of different functional groups, will impact the rheological and electronic properties of the resulting materials. nih.gov These predictive models can significantly accelerate the materials discovery process by allowing researchers to screen a large number of potential candidates in silico. nih.gov
Q & A
Q. Experimental Design Considerations :
| Method | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 0–5°C → RT | 40–65% |
| MnO₂ Oxidation | MnO₂, CH₂Cl₂ | Reflux | 70–85% |
| Suzuki Coupling | Pd(PPh₃)₄, Hexylboronate | 80–100°C | 50–75% |
Yields depend on solvent purity, catalyst loading, and stepwise purification (e.g., column chromatography vs. recrystallization). Contamination by sulfoxides or over-oxidation products requires monitoring via TLC .
How does the hexyl substituent affect the electronic properties of thiophene-carbaldehyde derivatives in organic semiconductors?
Advanced Research Focus
The hexyl chain in this compound enhances solubility in organic solvents (e.g., chloroform, THF), enabling solution-processable semiconductors. Its impact includes:
- Conjugation Extension : Alkyl groups reduce steric hindrance, promoting planar conformations for improved π-π stacking (critical for charge transport) .
- Electron-Withdrawing Effect : The aldehyde group introduces electron deficiency, lowering the HOMO level (-5.2 eV vs. -4.8 eV for non-substituted analogs), as confirmed by cyclic voltammetry .
Data Contradiction Analysis :
Discrepancies in reported charge mobility (10⁻³ to 10⁻¹ cm²/V·s) arise from:
- Film Morphology : Annealing temperature variations (80°C vs. 120°C) alter crystallinity.
- Side Chains : Longer alkyl chains (e.g., octyl) may reduce mobility due to increased insulating behavior .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Guidance
- ¹H/¹³C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and hexyl chain integration (δ 0.8–1.5 ppm). Spin-spin coupling with thiophene protons (δ 6.5–7.5 ppm) verifies regiochemistry .
- FT-IR : Aldehyde C=O stretch (~1680 cm⁻¹) and thiophene C-S-C vibrations (~690 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 211.0894 for C₁₁H₁₄OS) and fragmentation patterns .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can researchers resolve discrepancies in reported biological activities of thiophene-carbaldehyde derivatives?
Data Analysis Strategy
Contradictory antimicrobial or anticancer results (e.g., IC₅₀ varying by >10-fold) may stem from:
- Assay Conditions : Serum protein binding (e.g., fetal bovine serum) can reduce bioavailability .
- Substituent Positioning : Meta vs. para substituents on phenyl rings alter binding to bacterial DNA gyrase (e.g., 3-chloro vs. 4-chloro derivatives) .
Q. Validation Steps :
Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for MIC tests).
Use isogenic bacterial strains to isolate target-specific effects.
Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding affinities .
What role does this compound play in the development of conjugated polymers for optoelectronics?
Application in Materials Science
This compound serves as a monomer in donor-acceptor polymers for:
Q. Key Challenges :
- Stability : Aldehyde groups may oxidize under UV irradiation, requiring encapsulation.
- Batch Consistency : Control polydispersity (<1.2) via Grignard metathesis (GRIM) polymerization .
How do solvent polarity and temperature influence the stability of this compound?
Q. Stability Studies
Q. Accelerated Stability Testing :
| Condition | Degradation Rate (k, h⁻¹) |
|---|---|
| Dry DCM, 25°C | 0.002 |
| Wet THF (5% H₂O), 40°C | 0.098 |
Use stabilizers like BHT (0.1 wt%) to inhibit radical-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
